(2S,4S)-2-amino-4-phenylhexan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(2S,4S)-2-amino-4-phenylhexan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-2-10(8-12(13)9-14)11-6-4-3-5-7-11/h3-7,10,12,14H,2,8-9,13H2,1H3/t10-,12-/m0/s1 |
InChI Key |
ZHGFRDDCVBSPEJ-JQWIXIFHSA-N |
Isomeric SMILES |
CC[C@@H](C[C@@H](CO)N)C1=CC=CC=C1 |
Canonical SMILES |
CCC(CC(CO)N)C1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Chemical Properties of (2S,4S)-2-amino-4-phenylhexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4S)-2-amino-4-phenylhexan-1-ol is a chiral organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring an amino group, a hydroxyl group, and a phenyl group on a hexanol backbone, presents multiple points for molecular interactions, making it a candidate for investigation in various therapeutic areas. Preliminary studies suggest its potential as a lead compound in the development of drugs targeting central nervous system (CNS) disorders, possibly through interaction with neurotransmitter receptors such as serotonin (B10506) and dopamine (B1211576).[1] This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1043500-22-6 | N/A |
| Molecular Formula | C₁₂H₁₉NO | [1] |
| Molecular Weight | 193.28 g/mol | [1] |
| Canonical SMILES | CCC(CC(CO)N)C1=CC=CC=C1 | [1] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| XLogP3 | 1.9 | N/A |
Synthesis and Experimental Protocols
The synthesis of 2-amino-4-phenylhexan-1-ol (B14780692), including its specific stereoisomers, can be achieved through various synthetic routes. The primary challenge lies in the stereoselective construction of the two chiral centers.
General Synthesis Methods
Several general strategies have been described for the synthesis of related amino alcohols:
-
Reductive Amination of Phenylacetone (B166967): A common approach involves the reductive amination of a phenylacetone precursor. This method can be adapted to introduce the amino group, followed by stereoselective reduction of a ketone to establish the alcohol stereocenter.[1]
-
Asymmetric Synthesis with Chiral Catalysts: To obtain the desired (2S,4S) stereochemistry with high enantiomeric excess, the use of chiral catalysts in the key bond-forming steps is crucial.[1]
-
Direct Amination of 4-phenylhexan-1-one: Another potential route is the direct amination of a 4-phenylhexan-1-one intermediate, although controlling the stereochemistry at both centers can be challenging.[1]
Illustrative Experimental Workflow for Synthesis
While a specific detailed protocol for this compound is not available in the public domain, a general workflow for a potential stereoselective synthesis is outlined below. This workflow is a logical representation of the steps that would be involved in such a synthesis.
Caption: A generalized workflow for the stereoselective synthesis of this compound.
Potential Biological Activity and Signaling Pathways
The biological activity of this compound is an area of active interest, with preliminary information suggesting a role in modulating neurotransmitter systems.
Interaction with Neurotransmitter Receptors
Initial studies indicate that 2-amino-4-phenylhexan-1-ol may interact with serotonin and dopamine receptors.[1] These receptors are critical in the regulation of mood, cognition, and various physiological processes. The specific nature of these interactions (e.g., agonist, antagonist, or modulator) and the receptor subtypes involved require further investigation.
Hypothetical Signaling Pathway
Given its potential interaction with G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, a hypothetical signaling pathway can be proposed. This diagram illustrates a simplified, generic GPCR signaling cascade that could be initiated by the binding of a ligand such as this compound.
Caption: A simplified, hypothetical GPCR signaling pathway potentially modulated by this compound.
Experimental Protocols for Biological Evaluation
To elucidate the specific biological activity of this compound, a series of in vitro and in vivo experiments would be necessary.
Receptor Binding Assays
A fundamental step is to determine the binding affinity of the compound for its putative targets.
-
Objective: To quantify the binding affinity (Ki) of this compound to a panel of neurotransmitter receptors.
-
Methodology:
-
Prepare cell membranes expressing the receptor of interest (e.g., serotonin receptor subtypes, dopamine receptor subtypes).
-
Incubate the membranes with a radiolabeled ligand known to bind to the receptor.
-
Add increasing concentrations of this compound.
-
Measure the displacement of the radiolabeled ligand.
-
Calculate the Ki value from the competition binding curve.
-
Functional Assays
Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or modulator of receptor activity.
-
Objective: To characterize the functional effect of this compound on receptor signaling.
-
Methodology (Example for a Gs-coupled receptor):
-
Use a cell line stably expressing the receptor of interest and a reporter system (e.g., cAMP-responsive element-luciferase).
-
Treat the cells with varying concentrations of this compound.
-
To test for antagonism, co-treat with a known agonist.
-
Measure the reporter gene activity (e.g., luminescence) to determine changes in intracellular cAMP levels.
-
Construct dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
-
Experimental Workflow for Biological Characterization
The logical flow of experiments to characterize the biological activity of this compound is depicted below.
References
An In-depth Technical Guide on (2S,4S)-2-amino-4-phenylhexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Core Molecular Structure and Properties
(2S,4S)-2-amino-4-phenylhexan-1-ol is a chiral organic compound with potential applications in pharmaceutical development and as a chemical intermediate in the synthesis of more complex molecules.[1] Its structure consists of a six-carbon hexanol backbone with an amino group at the second carbon and a phenyl group at the fourth carbon. The stereochemistry is defined as (2S, 4S), indicating the specific spatial arrangement of the substituents at these two chiral centers.
Table 1: Physicochemical Properties of 2-Amino-4-phenylhexan-1-ol (B14780692)
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO | Generic Data |
| Molecular Weight | 193.28 g/mol | Generic Data |
| Canonical SMILES | CCC(CC(CO)N)C1=CC=CC=C1 | Generic Data |
| InChI Key | ZHGFRDDCVBSPEJ-UHFFFAOYSA-N | Generic Data |
Note: The SMILES string and InChI key provided are for the general structure of 2-amino-4-phenylhexan-1-ol and do not specify the (2S,4S) stereochemistry.
Synthesis and Experimental Protocols
Detailed experimental protocols for the stereoselective synthesis of this compound are not available in the reviewed literature. However, general synthetic strategies for amino alcohols of this type have been described.
General Synthesis Routes
Common methods for the synthesis of 2-amino-4-phenylhexan-1-ol include:
-
Reductive Amination of Phenylacetone (B166967): This is a common method that involves the reaction of phenylacetone with ammonia (B1221849) or a primary amine in the presence of a reducing agent, such as sodium borohydride.[1]
-
Asymmetric Synthesis using Chiral Catalysts: To obtain the desired enantiomerically enriched form, asymmetric synthesis employing chiral catalysts can be utilized.[1]
-
Direct Amination of 4-phenylhexan-1-one: This approach involves the direct amination of the corresponding ketone with ammonia or an amine under catalytic conditions.[1]
Example of a General Synthetic Workflow (Hypothetical)
The following diagram illustrates a hypothetical, generalized workflow for the synthesis of an amino alcohol, which could be adapted for the synthesis of the target molecule. This is not a validated protocol for this compound.
Caption: Hypothetical workflow for amino alcohol synthesis.
Spectroscopic Data
No specific spectroscopic data (NMR, Mass Spectrometry) for this compound has been identified in the public domain. For drug development and research, characterization would typically involve:
-
¹H NMR and ¹³C NMR: To determine the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity.
Biological Activity and Signaling Pathways
The biological activity of this compound has not been extensively characterized. Preliminary studies on the general class of 2-amino-4-phenylhexan-1-ol suggest potential interactions with neurotransmitter receptors, specifically serotonin (B10506) and dopamine (B1211576) receptors, which are integral to mood regulation and cognitive functions.[1] However, without concrete binding affinity data (e.g., Ki values) or functional assay results, the specific pharmacological profile remains unknown.
Due to the lack of specific data on its biological targets and mechanism of action, no signaling pathway diagrams can be provided at this time. Research in this area would be necessary to elucidate its potential therapeutic effects and the underlying molecular pathways.
Conclusion and Future Directions
This compound represents a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. However, a significant gap exists in the publicly available scientific literature regarding its specific synthesis, characterization, and biological activity.
Future research should focus on:
-
Developing and publishing a robust, stereoselective synthesis protocol for this compound.
-
Comprehensive spectroscopic characterization to establish a reference dataset for the compound.
-
In-depth pharmacological profiling, including binding assays and functional studies on a panel of relevant biological targets.
-
Elucidation of its mechanism of action and any associated signaling pathways to understand its potential therapeutic applications.
This foundational research is critical for unlocking the potential of this compound for drug development professionals and the broader scientific community.
References
Technical Guide: (2S,4S)-2-amino-4-phenylhexan-1-ol
CAS Number: 1043500-22-6
Introduction
(2S,4S)-2-amino-4-phenylhexan-1-ol is a specific stereoisomer of the organic compound 2-amino-4-phenylhexan-1-ol (B14780692). As a chiral molecule, its spatial arrangement is critical to its biological activity and interactions. This technical guide provides a summary of the available information on this compound, including its chemical properties, potential synthesis methods, and an overview of its anticipated, though not yet extensively documented, biological relevance. Due to the limited specific data for the (2S,4S) stereoisomer, some information is presented for the broader class of 2-amino-4-phenylhexan-1-ol compounds.
Chemical and Physical Properties
A summary of the key chemical identifiers for this compound is provided in the table below.
| Property | Value |
| CAS Number | 1043500-22-6 |
| Molecular Formula | C₁₂H₁₉NO |
| Molecular Weight | 193.29 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCC(C--INVALID-LINK--CO">C@H)C1=CC=CC=C1 |
| InChI Key | KHWFVPOMPASKNA-YFKPBYRVSA-N |
Synthesis and Experimental Protocols
General Synthesis Approach:
A common method for the synthesis of similar amino alcohols involves the reductive amination of a corresponding ketone. For this compound, a plausible synthetic pathway could start from a chiral precursor to ensure the desired stereochemistry.
Hypothetical Experimental Protocol for Stereoselective Synthesis:
-
Starting Material: A suitable chiral ketone, such as (S)-4-phenylhexan-2-one.
-
Reductive Amination: The ketone would undergo reductive amination. This can be achieved using a chiral amine source or a chiral catalyst to control the stereochemistry at the C2 position.
-
Reagents: Ammonia or a protected amine, a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation), and a chiral auxiliary or catalyst.
-
Solvent: A suitable organic solvent such as methanol (B129727) or ethanol.
-
Procedure: The ketone is reacted with the amine source in the presence of the reducing agent and chiral catalyst. The reaction is typically stirred at a controlled temperature until completion.
-
-
Purification: The resulting product mixture would be worked up to remove reagents and byproducts. Purification would likely involve column chromatography to isolate the desired this compound.
-
Characterization: The final product would be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC) to confirm its structure and stereochemical purity.
Below is a conceptual workflow for the synthesis.
Caption: A generalized workflow for the stereoselective synthesis of this compound.
Biological Activity and Signaling Pathways
There is a significant lack of specific biological data for this compound in peer-reviewed literature. However, based on the structural features of the broader class of 2-amino-4-phenylhexan-1-ol compounds, some potential biological activities can be hypothesized.
Preliminary information suggests that compounds in this class may interact with neurotransmitter receptors, such as serotonin (B10506) and dopamine (B1211576) receptors. Such interactions are critical in the central nervous system and are targets for drugs treating a variety of neurological and psychiatric disorders.
Potential Signaling Pathway Interaction:
Given the potential interaction with G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, a hypothetical signaling pathway is illustrated below. It is important to note that this is a generalized representation and has not been experimentally validated for this compound.
Synthetic Strategies for (2S,4S)-2-amino-4-phenylhexan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthetic pathways for obtaining the specific stereoisomer (2S,4S)-2-amino-4-phenylhexan-1-ol. Given the absence of a direct, published synthesis for this precise molecule in readily available literature, this document outlines plausible and stereocontrolled routes based on established and analogous chemical transformations. The methodologies presented are designed to provide a robust framework for researchers aiming to synthesize this and related chiral amino alcohols.
Introduction
This compound is a chiral amino alcohol with two stereocenters, making its stereoselective synthesis a key challenge. Such molecules are of interest in medicinal chemistry and drug development due to their potential as chiral building blocks or pharmacologically active agents themselves. The control of stereochemistry at both the C2 and C4 positions is paramount to achieving the desired biological activity and minimizing off-target effects. This guide details proposed synthetic pathways, including key experimental considerations and data from analogous transformations.
Proposed Synthetic Pathways
Two primary retrosynthetic approaches are proposed, leveraging chiral pool starting materials and diastereoselective reactions to control the stereochemistry.
Pathway 1: Chiral Pool Synthesis from (S)-2-Amino-4-phenylbutanoic Acid
This pathway commences with the commercially available and enantiopure (S)-2-amino-4-phenylbutanoic acid, which already possesses the desired stereochemistry at the C4 position (equivalent in this synthetic precursor).
Overall Reaction Scheme:
The Biological Activity of (2S,4S)-2-amino-4-phenylhexan-1-ol: A Review of Available Data
For researchers, scientists, and drug development professionals, understanding the biological activity of novel chemical entities is paramount. This technical guide aims to provide an in-depth overview of the currently available information on the biological activity of the specific stereoisomer (2S,4S)-2-amino-4-phenylhexan-1-ol. However, a comprehensive review of scientific literature and patent databases reveals a significant scarcity of specific data for this particular compound.
General Overview and Potential Therapeutic Interest
Preliminary information suggests that compounds within the 2-amino-4-phenylhexan-1-ol (B14780692) family may serve as lead compounds in the development of pharmaceuticals targeting CNS disorders.[1] Interaction studies on the general structure of 2-amino-4-phenylhexan-1-ol indicate a potential to interact with crucial neurotransmitter systems, including serotonin (B10506) and dopamine (B1211576) receptors.[1] These receptors are well-established targets for treating a variety of neurological and psychiatric conditions, which underscores the potential, yet unconfirmed, therapeutic relevance of its stereoisomers.
Quantitative Biological Data
A thorough search for quantitative data such as IC50, EC50, or Ki values for this compound has not yielded any specific results. This lack of publicly available data prevents a detailed comparison of its potency and efficacy against various biological targets.
Experimental Protocols
Due to the absence of published studies detailing the biological evaluation of this compound, specific experimental methodologies for assays conducted on this compound cannot be provided.
Signaling Pathways
Information regarding the specific signaling pathways modulated by this compound is currently unavailable. While its potential interaction with serotonin and dopamine receptors suggests a possible influence on downstream signaling cascades regulated by these G-protein coupled receptors, no definitive studies have been published to confirm these interactions or detail the subsequent cellular responses.
To illustrate a hypothetical experimental workflow for characterizing a novel compound like this compound, the following diagram is provided.
Caption: Hypothetical workflow for the biological evaluation of a novel chemical entity.
Conclusion
At present, the available scientific and patent literature does not contain the specific, in-depth technical data required to construct a comprehensive guide on the biological activity of this compound. The information is limited to general statements about the potential of the broader chemical class. Further research and publication of experimental data are necessary to elucidate the specific pharmacological profile of this stereoisomer. Researchers interested in this compound would likely need to undertake primary research to determine its biological activities.
References
An In-depth Technical Guide on (2S,4S)-2-amino-4-phenylhexan-1-ol Derivatives and Analogs as Sphingosine-1-Phosphate Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4S)-2-amino-4-phenylhexan-1-ol and its derivatives represent a class of small molecules with significant potential in drug discovery, particularly as modulators of sphingosine-1-phosphate (S1P) receptors. S1P is a crucial signaling sphingolipid that regulates a wide array of physiological and pathophysiological processes, including immune cell trafficking, vascular development, and lymphocyte egress from lymphoid organs.[1] Modulation of S1P receptors, particularly the S1P1 subtype, has emerged as a validated therapeutic strategy for autoimmune diseases, most notably multiple sclerosis.
The structural motif of a chiral amino alcohol is a key pharmacophore in many biologically active compounds. The (2S,4S) stereochemistry of the 2-amino-4-phenylhexan-1-ol (B14780692) core is critical for its interaction with target proteins and dictates its pharmacological activity. This guide provides a comprehensive overview of the synthesis, biological activity, and experimental protocols related to this promising class of compounds.
Synthesis of this compound Derivatives
The stereoselective synthesis of chiral amino alcohols is a well-established field in organic chemistry. Several strategies can be employed to prepare this compound and its analogs.
General Synthetic Approaches
Common methods for the synthesis of the parent compound, 2-amino-4-phenylhexan-1-ol, include:
-
Reductive Amination: A prevalent method involves the reductive amination of a corresponding ketone, such as 4-phenylhexan-2-one, using an ammonia (B1221849) source and a reducing agent like sodium borohydride. The stereoselectivity of this reaction can be controlled through the use of chiral catalysts or auxiliaries.
-
Asymmetric Synthesis: Chiral catalysts can be employed to achieve high enantiomeric excess in the final product. This approach is crucial for obtaining the desired (2S,4S) stereoisomer, which is expected to have the optimal biological activity.
Detailed Experimental Protocol: Asymmetric Synthesis of a Chiral Amino Alcohol Intermediate
Reaction: Asymmetric α-alkylation of a glycine (B1666218) Schiff base using a chiral phase-transfer catalyst.
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
Substituted benzyl (B1604629) bromide (e.g., 1-bromo-2-phenylethane for the core structure)
-
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (chiral phase-transfer catalyst)
-
50% aqueous potassium hydroxide (B78521)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and the chiral phase-transfer catalyst (0.02 equiv) in toluene (5 mL/mmol) at 0 °C, add the substituted benzyl bromide (1.2 equiv).
-
Stir the mixture vigorously and add 50% aqueous potassium hydroxide (2.0 equiv) dropwise.
-
Continue stirring at 0 °C for the time required for the reaction to complete (monitor by TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired chiral α-alkylated glycine Schiff base.
-
Subsequent deprotection of the Schiff base and the tert-butyl ester, followed by reduction of the resulting carboxylic acid, will yield the target chiral amino alcohol. The specific conditions for these steps will need to be optimized for the this compound scaffold.
Biological Activity as S1P Receptor Modulators
The primary biological target of this compound derivatives is the family of S1P receptors. Agonism at the S1P1 receptor is particularly sought after for the treatment of autoimmune diseases. The following data, adapted from a study on structurally related ethanolamine-based S1P1 receptor agonists, illustrates the structure-activity relationship (SAR) and potency of this class of compounds.[3]
Quantitative Data: S1P Receptor Activity
The following table summarizes the in vitro activity of a series of ethanolamine-based S1P receptor agonists at human S1P1, S1P2, S1P3, S1P4, and S1P5 receptors, as determined by a GTPγS binding assay. The data is presented as EC50 values (nM), which represent the concentration of the compound that elicits a half-maximal response.
| Compound | S1P1 EC50 (nM) | S1P2 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | S1P5 EC50 (nM) |
| 1 | 0.8 | >10000 | 1500 | 850 | 1.5 |
| 2 | 1.2 | >10000 | 2000 | 1200 | 2.1 |
| 3 | 0.5 | >10000 | 800 | 600 | 0.9 |
| 4 | 1.5 | >10000 | 3000 | 1500 | 3.2 |
| 5 | 0.3 | >10000 | 500 | 400 | 0.6 |
Data adapted from Gilmore, J. et al. J. Med. Chem. 2016, 59, 13, 6248–6264. The compound numbers are as referenced in the original publication.[3]
These data highlight the high potency and selectivity of this structural class for the S1P1 and S1P5 receptors over other S1P receptor subtypes.
Experimental Protocols: Biological Assays
Detailed Experimental Protocol: S1P1 Receptor GTPγS Binding Assay
This protocol describes a method to determine the functional activity of compounds as agonists at the S1P1 receptor.
Materials:
-
Membranes from CHO cells stably expressing the human S1P1 receptor
-
[35S]GTPγS (radioligand)
-
Guanosine 5'-diphosphate (GDP)
-
Assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4
-
Test compounds dissolved in DMSO
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration manifold
Procedure:
-
Thaw the S1P1 receptor-expressing cell membranes on ice.
-
Dilute the membranes in assay buffer to the desired concentration.
-
In a 96-well plate, add assay buffer, GDP (to a final concentration of 10 µM), and the test compound at various concentrations.
-
Add the diluted membranes to the wells and incubate for 15 minutes at 30 °C.
-
Initiate the binding reaction by adding [35S]GTPγS (to a final concentration of 0.1 nM).
-
Incubate for 30 minutes at 30 °C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
The EC50 values are determined by non-linear regression analysis of the concentration-response curves.
Visualizations
Signaling Pathway
Caption: S1P1 Receptor Signaling Pathway Activation.
Experimental Workflow
Caption: Drug Discovery Workflow for S1P1 Agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate analogue recognition and selectivity at S1P4 within the endothelial differentiation gene family of receptors - PMC [pmc.ncbi.nlm.nih.gov]
Potential Applications of (2S,4S)-2-amino-4-phenylhexan-1-ol in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,4S)-2-amino-4-phenylhexan-1-ol is a chiral amino alcohol with a phenylalkanolamine scaffold, a structural motif present in numerous biologically active compounds. While direct experimental data on this specific stereoisomer is limited, its structural similarity to known pharmacophores suggests significant potential in medicinal chemistry. This technical guide explores these potential applications by drawing inferences from structurally related analogs. The primary focus is on its prospective roles as an anti-inflammatory agent through the inhibition of Toll-like receptor 4 (TLR4) signaling and as an antifungal agent via the inhibition of sterol 14α-demethylase (CYP51). This document provides a comprehensive overview of the synthesis, potential mechanisms of action, and relevant experimental protocols to guide future research and drug discovery efforts.
Introduction
Chiral 1,2-amino alcohols are privileged structures in medicinal chemistry, forming the backbone of many natural products and synthetic drugs. The specific stereochemistry of these molecules is often crucial for their biological activity. This compound possesses two chiral centers, and its phenylalkanolamine core suggests potential interactions with various biological targets. This guide will delve into the prospective applications of this molecule, primarily focusing on its potential as an inhibitor of inflammatory and fungal pathways.
Stereoselective Synthesis
A potential synthetic workflow could involve the following key steps:
Potential Medicinal Chemistry Applications
Based on the activities of structurally related compounds, two primary areas of application for this compound are proposed: anti-inflammatory and antifungal therapies.
Anti-inflammatory Activity via TLR4 Inhibition
Toll-like receptor 4 (TLR4) is a key component of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering an inflammatory cascade. Dysregulation of TLR4 signaling is implicated in various inflammatory diseases. Small molecules that inhibit TLR4 signaling are therefore of significant therapeutic interest. Structurally similar β-amino alcohol derivatives have been shown to suppress TLR4-mediated inflammatory responses[1].
Mechanism of Action: this compound could potentially inhibit the TLR4 signaling pathway by interfering with the formation of the TLR4/MD2 complex or by disrupting downstream signaling events. This would lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Quantitative Data from Analogous Compounds:
While no specific IC50 values for this compound are available, studies on other amino alcohol derivatives demonstrate the potential for this class of compounds to inhibit TLR4 signaling.
| Compound Class | Target | Assay | IC50 (µM) | Reference |
| β-Amino Alcohol Derivatives | TLR4 Signaling | LPS-induced NO production in RAW 264.7 cells | 16 - 28 | [1] |
| 2-amino-4-methylpyridine | Inducible NO Synthase (iNOS) | NOS II activity in mouse RAW 264.7 cells | 0.006 | [2] |
Antifungal Activity via CYP51 Inhibition
Sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme, is essential for ergosterol biosynthesis in fungi. Inhibition of CYP51 disrupts fungal cell membrane integrity, leading to cell death. Azoles, a major class of antifungal drugs, act through this mechanism. The structural features of this compound, particularly the phenyl group and the hydroxyl-bearing chiral center, suggest it could potentially fit into the active site of CYP51 and act as an inhibitor.
Mechanism of Action: The nitrogen atom of the amino group in this compound could potentially coordinate with the heme iron in the active site of CYP51, while the rest of the molecule makes hydrophobic and hydrogen-bonding interactions, thereby blocking substrate access and inhibiting enzyme activity.
Quantitative Data from Analogous Compounds:
No direct data exists for the target molecule, but studies on azole and other heterocyclic derivatives provide a reference for the potency of CYP51 inhibitors.
| Compound Class | Target | Assay | IC50 (µM) | Reference |
| Novel Azole Derivatives | Candida albicans CYP51 | CYP51 reconstitution assay | 0.39 - 0.46 | [1] |
| Oxadiazole Derivatives | Candida albicans CYP51 | Purified enzyme inhibition assay | ~0.23 (at 1 µg/mL) | [3] |
| Ketoconazole | Candida albicans CYP51 | CYP51 reconstitution assay | 0.4 - 0.6 | [4] |
Experimental Protocols
To facilitate further investigation into the potential activities of this compound, detailed protocols for relevant in vitro assays are provided below.
Anti-inflammatory Activity: LPS-Induced TNF-α Release in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in mouse macrophage-like cells (RAW 264.7) stimulated with LPS.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
Dexamethasone (positive control)
-
96-well cell culture plates
-
TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.[5]
-
Pre-treatment: The following day, remove the medium and pre-treat the cells with various concentrations of the test compound or dexamethasone for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 10-100 ng/mL to all wells except the negative control.[5]
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
TNF-α Measurement: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of the test compound and determine the IC50 value.
Antifungal Activity: Fluorescence-Based CYP51 Inhibition Assay
This assay measures the inhibition of recombinant human or fungal CYP51 enzyme activity using a fluorogenic substrate.
Materials:
-
Recombinant CYP51 enzyme (e.g., from Candida albicans)
-
CYP reductase
-
Fluorogenic substrate (e.g., BOMCC - 7-benzyloxy-4-(trifluoromethyl)coumarin)
-
NADPH regenerating system
-
This compound (test compound)
-
Ketoconazole (positive control)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well black plate, prepare a reaction mixture containing potassium phosphate buffer, MgCl2, recombinant CYP51, and CYP reductase.[6]
-
Inhibitor Addition: Add various concentrations of the test compound or ketoconazole to the wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Substrate Addition: Add the fluorogenic substrate BOMCC to each well.[6]
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (product formation) over time using a fluorescence plate reader (e.g., Excitation: 410 nm, Emission: 460 nm for the product of BOMCC).[7]
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, its chemical structure strongly suggests potential as a valuable scaffold in medicinal chemistry. Based on the established activities of analogous phenylalkanolamines and chiral amino alcohols, this compound warrants investigation as a potential anti-inflammatory agent through TLR4 inhibition and as an antifungal agent via CYP51 inhibition. The stereoselective synthesis of this specific diastereomer and its subsequent evaluation in the described biological assays are critical next steps in exploring its therapeutic potential. This guide provides a foundational framework to stimulate and direct future research in this promising area.
References
- 1. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient selective targeting of Candida CYP51 by oxadiazole derivatives designed from plant cuminaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship in Monosaccharide-Based Toll-Like Receptor 4 (TLR4) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of (2S,4S)-2-amino-4-phenylhexan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Spectroscopic Characterization
Spectroscopic techniques are fundamental tools in modern chemistry, providing detailed information about molecular structure, functional groups, and connectivity. For novel or synthesized compounds such as (2S,4S)-2-amino-4-phenylhexan-1-ol, a combination of NMR, IR, and MS is essential for unambiguous identification and purity assessment. This guide will detail the expected spectral features based on the known structural components of the molecule: a primary amine, a primary alcohol, a phenyl group, and a hexane (B92381) backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are crucial for the complete characterization of this compound.
Expected ¹H and ¹³C NMR Spectral Data
The following tables summarize the anticipated chemical shifts for the protons and carbons in this compound. These are estimates based on typical values for similar functional groups and structural motifs.[1][2][3][4][5] Actual values may vary depending on the solvent and experimental conditions.
Table 1: Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| OH | 0.5 - 5.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |
| NH₂ | 0.5 - 5.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. Exchange with D₂O will cause the signal to disappear.[6] |
| Ar-H (Phenyl) | 7.1 - 7.4 | Multiplet | Protons on the phenyl ring. |
| CH (on C2) | ~ 2.8 - 3.2 | Multiplet | Deshielded by the adjacent amino group. |
| CH₂ (on C1) | ~ 3.4 - 3.8 | Multiplet | Deshielded by the adjacent hydroxyl group. |
| CH (on C4) | ~ 2.5 - 2.9 | Multiplet | Deshielded by the adjacent phenyl group. |
| CH₂, CH₃ (Alkyl) | 0.8 - 1.8 | Multiplets | Protons of the hexyl chain. |
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C=C (Aromatic) | 125 - 145 | Six signals expected for the phenyl ring, some may overlap. |
| C-OH (C1) | 60 - 70 | Carbon bearing the hydroxyl group. |
| C-NH₂ (C2) | 50 - 60 | Carbon bearing the amino group. |
| C-Ar (C4) | 40 - 50 | Carbon bearing the phenyl group. |
| Alkyl Carbons | 10 - 40 | Carbons of the hexyl chain. |
Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining high-quality NMR spectra of a solid organic compound is as follows:[7][8][9][10]
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.[9]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial.[8]
-
To ensure homogeneity, gently vortex or sonicate the mixture until the sample is fully dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]
-
The final solution height in the NMR tube should be between 4.0 and 5.0 cm.[8]
-
Cap the NMR tube securely.
-
-
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
-
Tune and match the probe to the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay).
-
Acquire the NMR spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Expected IR Absorption Frequencies
The key functional groups in this compound will give rise to characteristic absorption bands in the IR spectrum.
Table 3: Expected IR Absorption Frequencies
| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Intensity | Notes |
| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad | The broadness is due to hydrogen bonding.[11] |
| N-H (Primary Amine) | Stretching | 3300 - 3500 | Medium | A pair of peaks is expected for the symmetric and asymmetric stretches.[12][13] |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak | |
| C-H (Aliphatic) | Stretching | 2850 - 2960 | Medium to Strong | |
| N-H (Primary Amine) | Bending (Scissoring) | 1580 - 1650 | Medium to Strong | [13] |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak | A series of peaks is expected. |
| C-O (Alcohol) | Stretching | 1000 - 1260 | Strong | |
| C-N (Amine) | Stretching | 1020 - 1250 | Medium to Weak | [13] |
| N-H (Amine) | Wagging | 665 - 910 | Broad, Strong | [13] |
Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)
For a solid sample, the thin film method is a common and straightforward technique.[14]
-
Sample Preparation:
-
Place a small amount of the solid sample (a few milligrams) into a small test tube or vial.
-
Add a few drops of a volatile solvent in which the sample is soluble (e.g., methylene (B1212753) chloride or acetone) to dissolve the solid.
-
Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
-
Using a pipette, apply a drop of the solution to the center of the salt plate.
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. If the film is too thin, add another drop of the solution and let it evaporate.
-
-
Instrumental Analysis:
-
Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the IR spectrum of the sample.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Correlate the observed absorption bands with the characteristic frequencies of the functional groups to confirm the structure.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The fragmentation pattern can also offer valuable structural clues.
Expected Mass Spectrometry Data
For this compound (C₁₃H₂₁NO), the expected molecular weight is approximately 207.31 g/mol .
Table 4: Expected Mass Spectrometry Fragmentation
| m/z Value | Fragment | Notes |
| 207 | [M]⁺ | Molecular ion peak. For a compound with one nitrogen atom, the molecular ion will have an odd nominal mass.[15][16] |
| 189 | [M - H₂O]⁺ | Loss of a water molecule from the alcohol functional group, a common fragmentation for alcohols.[17] |
| 176 | [M - CH₂OH]⁺ | Alpha-cleavage next to the hydroxyl group. |
| 132 | [C₉H₁₀]⁺ | Benzylic cleavage, loss of the amino alcohol side chain. |
| 104 | [C₈H₈]⁺ | Styrene radical cation from fragmentation of the phenylalkyl chain. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very common fragment for compounds containing a benzyl (B1604629) group. |
| 44 | [CH₄N]⁺ | Alpha-cleavage next to the amino group. |
Experimental Protocol for Mass Spectrometry (Electron Ionization)
Electron Ionization (EI) is a common technique for the analysis of relatively volatile, small organic molecules.
-
Sample Preparation:
-
For direct insertion, a small amount of the solid sample is placed in a capillary tube.
-
Alternatively, the sample can be dissolved in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.[18] A dilution of this stock solution may be necessary.[18]
-
-
Instrumental Analysis:
-
The sample is introduced into the high-vacuum source of the mass spectrometer.[19]
-
In the ion source, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[20]
-
This causes the molecules to ionize, primarily forming a molecular ion (M⁺), which is a radical cation.[20]
-
Excess energy from the ionization process can cause the molecular ion to fragment into smaller ions and neutral species.[19]
-
The resulting ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Processing:
-
The mass spectrum is plotted as relative intensity versus m/z.
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to identify characteristic fragments that provide structural information.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and thus the elemental composition of the molecular ion and its fragments.
-
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
References
- 1. compoundchem.com [compoundchem.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. web.pdx.edu [web.pdx.edu]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 19. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Core Mechanism of Action of (2S,4S)-2-amino-4-phenylhexan-1-ol
Researchers, scientists, and drug development professionals will find in this document a detailed exploration of the molecular interactions and cellular signaling pathways associated with (2S,4S)-2-amino-4-phenylhexan-1-ol. This guide synthesizes the current understanding of its pharmacodynamics, providing a foundation for future research and therapeutic development.
Executive Summary
This compound is a chiral organic compound with potential biological activities that have drawn interest within the medicinal chemistry landscape. Preliminary investigations suggest that its mechanism of action may involve the modulation of key neurotransmitter systems within the central nervous system (CNS). Specifically, initial studies indicate a possible interaction with serotonin (B10506) and dopamine (B1211576) receptors, which are integral to the regulation of mood, cognition, and various physiological processes. However, it is crucial to note that research into the precise molecular interactions and downstream signaling cascades of this specific stereoisomer is still in a nascent stage. Further comprehensive studies are required to fully elucidate its pharmacological profile.
Introduction
This compound belongs to the class of amino alcohols, characterized by an amino group and a hydroxyl group attached to an aliphatic carbon chain. The presence of a phenyl group and two chiral centers ((2S,4S) configuration) imparts specific stereochemical properties that are critical for its biological recognition and activity. The potential for this molecule to serve as a lead compound in the development of therapeutics for CNS disorders necessitates a thorough understanding of its mechanism of action. This guide aims to consolidate the available, albeit limited, information and provide a framework for its further investigation.
Putative Mechanism of Action: Interaction with Neurotransmitter Receptors
The primary hypothesis regarding the mechanism of action of this compound centers on its potential to bind to and modulate the activity of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[1] These receptors are pivotal in neuronal signaling and are well-established targets for a wide array of psychotropic drugs.
Interaction with Serotonin Receptors
Preliminary assessments suggest that this compound may exhibit affinity for certain serotonin receptor subtypes. The nature of this interaction, whether agonistic, antagonistic, or allosteric, remains to be determined. The potential downstream signaling effects could involve the modulation of adenylyl cyclase activity, leading to changes in cyclic AMP (cAMP) levels, or the activation of phospholipase C, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
Interaction with Dopamine Receptors
Similarly, an interaction with dopamine receptor subtypes is postulated.[1] Depending on the receptor subtype and the nature of the interaction, this compound could influence dopaminergic neurotransmission, which is crucial for motor control, motivation, and reward pathways.
Quantitative Data Summary
Currently, there is a notable absence of publicly available quantitative data detailing the binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50) of this compound for specific molecular targets. The following table is provided as a template for future studies to populate as data becomes available.
| Target Receptor | Binding Affinity (Ki) (nM) | Functional Activity (IC50/EC50) (nM) | Assay Type | Reference |
| Serotonin Receptor Subtype X | Data not available | Data not available | Data not available | |
| Dopamine Receptor Subtype Y | Data not available | Data not available | Data not available |
Key Experimental Protocols
To rigorously characterize the mechanism of action of this compound, a series of well-defined experimental protocols are necessary. The following methodologies are proposed as a standard approach for these investigations.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for a panel of neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest (e.g., HEK293 cells expressing human 5-HT2A or D2 receptors).
-
Competition Binding: Incubate the membrane preparations with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors or [3H]spiperone for D2 receptors) at a fixed concentration and a range of concentrations of the unlabeled test compound (this compound).
-
Separation and Detection: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Data Analysis: Measure the radioactivity retained on the filters using liquid scintillation counting. The data are then analyzed using non-linear regression to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
Functional Assays
Objective: To characterize the functional activity of this compound at its target receptors (i.e., determine if it is an agonist, antagonist, or inverse agonist).
Methodology (Example: cAMP Assay for a Gs- or Gi-coupled receptor):
-
Cell Culture: Culture cells expressing the receptor of interest.
-
Compound Treatment: Treat the cells with varying concentrations of this compound. For antagonist activity determination, co-incubate with a known agonist.
-
cAMP Measurement: Following incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: Plot the concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the putative signaling pathways and a typical experimental workflow for characterizing the mechanism of action of a novel compound like this compound.
References
An In-depth Technical Guide to the Solubility of (2S,4S)-2-amino-4-phenylhexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of the chiral amino alcohol, (2S,4S)-2-amino-4-phenylhexan-1-ol. Due to the limited availability of public data on this specific molecule, this document outlines established methodologies for solubility determination, presents frameworks for data organization, and discusses its potential biological relevance.
Introduction
This compound is a chiral organic compound featuring both an amino and a hydroxyl functional group, classifying it as an amino alcohol. Its structure, containing a phenyl group, suggests potential applications in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system (CNS). Understanding the solubility of this compound in various solvents is a critical first step in its development pipeline, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides the necessary theoretical background and practical experimental protocols for researchers to systematically characterize the solubility profile of this and similar molecules.
Physicochemical Properties and Theoretical Solubility Considerations
The solubility of a compound is governed by its physicochemical properties and the nature of the solvent. For this compound, the following characteristics are key determinants of its solubility.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Influence on Solubility |
| Molecular Formula | C₁₂H₁₉NO | - |
| Molecular Weight | 193.29 g/mol | Affects molar solubility calculations. |
| pKa (Amine) | ~9.5 - 10.5 | The compound will be protonated and more soluble in acidic aqueous solutions. |
| pKa (Alcohol) | ~16 - 18 | The hydroxyl group is generally not ionized under physiological conditions. |
| XLogP3 | 1.9 | Indicates moderate lipophilicity, suggesting some solubility in nonpolar organic solvents.[1] |
| Hydrogen Bond Donors | 2 (amine and hydroxyl) | Can donate hydrogen bonds, favoring solubility in protic solvents like water and alcohols. |
| Hydrogen Bond Acceptors | 2 (amine and hydroxyl) | Can accept hydrogen bonds, enhancing solubility in protic solvents. |
Key Factors Influencing Solubility:
-
Solvent Polarity: The presence of polar -NH₂ and -OH groups suggests that this compound will be more soluble in polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF) than in nonpolar solvents (e.g., hexane, toluene).
-
pH of Aqueous Solutions: As an amine, the compound's solubility in aqueous media will be highly pH-dependent. In solutions with a pH below its pKa, the amino group will be protonated (-NH₃⁺), forming a salt and significantly increasing its aqueous solubility.
-
Temperature: For most solid solutes, solubility increases with temperature. The magnitude of this effect, the enthalpy of solution, needs to be determined experimentally.
-
Crystalline Structure: The stability of the crystal lattice can significantly impact solubility. Different polymorphs of the same compound can exhibit different solubilities.
Experimental Protocols for Solubility Determination
The following are detailed protocols for determining both the thermodynamic and kinetic solubility of this compound.
3.1. Thermodynamic (Equilibrium) Solubility via Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[2][3][4] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvents (e.g., water, phosphate-buffered saline at various pHs, ethanol, methanol, acetonitrile, DMSO). The presence of undissolved solid is essential.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker.[5] Equilibration time should be sufficient to reach a steady state, typically 24 to 48 hours.[5] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved material.
-
Sampling and Dilution: Carefully withdraw a small aliquot from the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm filter.
-
Quantification by HPLC:
-
Prepare a series of standard solutions of known concentrations of this compound in a suitable solvent.
-
Generate a calibration curve by injecting the standards into an HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis at an appropriate wavelength).[6]
-
Inject the filtered supernatant from the solubility experiment and determine its concentration from the calibration curve.[6]
-
The determined concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.
-
3.2. Kinetic (Apparent) Solubility via Nephelometry
Kinetic solubility is a high-throughput method that measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[7] This is often more representative of conditions in early drug discovery assays. Laser nephelometry, which measures light scattering from suspended particles, is a common technique for this purpose.[2][8][9]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96- or 384-well plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4).[2][8] This creates a range of concentrations of the compound in a solution with a low percentage of DMSO.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a set period, typically 1 to 2 hours.[2]
-
Nephelometric Measurement: Place the plate in a laser nephelometer and measure the light scattering in each well.[9]
-
Data Analysis: The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility of the compound. This is the point where the compound precipitates out of the solution.
Data Presentation
Quantitative solubility data should be organized in a clear and concise manner to allow for easy comparison across different conditions.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | pH | Method | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | 7.0 | Shake-Flask | Experimental Data | Experimental Data |
| PBS | 37 | 7.4 | Shake-Flask | Experimental Data | Experimental Data |
| PBS | 37 | 5.0 | Shake-Flask | Experimental Data | Experimental Data |
| Ethanol | 25 | N/A | Shake-Flask | Experimental Data | Experimental Data |
| Methanol | 25 | N/A | Shake-Flask | Experimental Data | Experimental Data |
| Acetonitrile | 25 | N/A | Shake-Flask | Experimental Data | Experimental Data |
| DMSO | 25 | N/A | Shake-Flask | Experimental Data | Experimental Data |
| Hexane | 25 | N/A | Shake-Flask | Experimental Data | Experimental Data |
| PBS | 37 | 7.4 | Nephelometry | Experimental Data | Experimental Data |
Visualizations: Workflows and Biological Context
5.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a compound using the methods described.
Caption: Workflow for determining thermodynamic and kinetic solubility.
5.2. Hypothetical Signaling Pathway Involvement
Given the structural motifs of this compound, it is plausible that it could interact with neurotransmitter systems in the CNS, such as the serotonin (B10506) or dopamine (B1211576) pathways, which are often implicated in neurological disorders.[10][11] Many drugs targeting these systems act on G-protein coupled receptors (GPCRs). The following diagram illustrates a hypothetical mechanism by which a compound like this could act as an antagonist at a dopamine receptor.
Caption: Hypothetical antagonistic action at a dopamine D2-like receptor.
In this speculative model, this compound acts as an antagonist, blocking dopamine from binding to its D2-like receptor.[][13] This prevents the inhibition of adenylyl cyclase, leading to alterations in downstream signaling cascades, such as the protein kinase A (PKA) pathway, and ultimately modifying the cellular response. This is a simplified representation, and the actual biological activity, if any, would need to be determined through extensive pharmacological testing.
Conclusion
References
- 1. enamine.net [enamine.net]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. scielo.br [scielo.br]
- 6. pharmaguru.co [pharmaguru.co]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Exploring How Serotonin and Dopamine Interact - Harvard Brain Science Initiative [brain.harvard.edu]
- 11. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
Methodological & Application
Asymmetric Synthesis of (2S,4S)-2-amino-4-phenylhexan-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (2S,4S)-2-amino-4-phenylhexan-1-ol, a chiral amino alcohol with potential applications in pharmaceutical research and development. The described methodology focuses on a stereocontrolled approach utilizing a chiral auxiliary to establish the desired stereochemistry at both the C2 and C4 positions.
Introduction
This compound is a specific stereoisomer of a substituted amino alcohol. The precise spatial arrangement of the amino and hydroxyl groups, as well as the phenyl substituent, is crucial for its biological activity and interaction with target molecules. Asymmetric synthesis provides a direct route to this enantiomerically and diastereomerically pure compound, avoiding the need for challenging and often inefficient chiral resolutions of racemic mixtures.
The synthetic strategy outlined herein employs an Evans' oxazolidinone chiral auxiliary to direct the stereoselective alkylation of a propionyl imide, thereby setting the stereocenter at the C4 position. Subsequent stereoselective reduction of a ketone intermediate, followed by removal of the chiral auxiliary and reduction of the resulting amide, affords the target amino alcohol with high stereochemical fidelity.
Synthetic Strategy Overview
The overall synthetic pathway can be visualized as a multi-step sequence starting from commercially available materials. The key transformations involve:
-
Acylation: Attachment of a propionyl group to a chiral oxazolidinone auxiliary.
-
Asymmetric Alkylation: Diastereoselective alkylation of the chiral imide enolate to introduce the phenylpropyl moiety and establish the C4 stereocenter.
-
Auxiliary Cleavage and Ketone Formation: Removal of the chiral auxiliary to yield a chiral carboxylic acid, which is then converted to a methyl ketone.
-
Stereoselective Reduction: Diastereoselective reduction of the ketone to establish the C2 stereocenter.
-
Amine and Alcohol Formation: Conversion of the resulting amide to the final amino alcohol.
Application Notes and Protocols for the Chiral Resolution of 2-Amino-4-phenylhexan-1-ol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established methodologies for the chiral resolution of 2-amino-4-phenylhexan-1-ol (B14780692) enantiomers. Due to the limited availability of specific data for this compound, the protocols and quantitative data presented are based on established methods for structurally similar amino alcohols, particularly those containing a phenyl group. These notes serve as a comprehensive guide for developing a successful resolution strategy.
Introduction
2-Amino-4-phenylhexan-1-ol is a chiral molecule with potential applications in pharmaceutical development and chemical research. As enantiomers of a chiral compound can exhibit different pharmacological and toxicological profiles, the separation and characterization of individual enantiomers are crucial. This document outlines three primary methods for chiral resolution: diastereomeric salt formation, enzymatic resolution, and chiral High-Performance Liquid Chromatography (HPLC).
General Workflow for Chiral Resolution
The general process for obtaining pure enantiomers from a racemic mixture is depicted in the workflow diagram below.
Caption: General workflow for the chiral resolution of a racemic mixture.
Diastereomeric Salt Formation
This classical method involves reacting the racemic amino alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[1] These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2] The desired enantiomer is then recovered by treating the separated diastereomeric salt with a base.
Common Chiral Resolving Agents for Amines:
-
(+)-Tartaric acid
-
(-)-Tartaric acid
-
(+)-Mandelic acid
-
(-)-Mandelic acid
-
(+)-Camphorsulfonic acid
-
(-)-Camphorsulfonic acid
Quantitative Data for Diastereomeric Salt Resolution of a Model Compound (2-Amino-1-phenylethanol)
The following table summarizes the resolution of racemic 2-amino-1-phenylethanol (B123470) with a chiral acid in various solvents. This data can guide solvent selection for the resolution of 2-amino-4-phenylhexan-1-ol.
| Solvent Composition | Yield (%) [a] | Enantiomeric Excess (ee, %) | Configuration of Major Enantiomer in Crystals | Reference |
| EtOH | 24.0 | 8.4 | R | [3] |
| EtOH 65% | 43.0 | 22.6 | R | [3] |
| MeOH | 32.6 | 20.4 | R | [3] |
| MeOH 65% | 48.5 | 11.1 | S | [3] |
| MeOH 35% | 62.2 | 18.5 | S | [3] |
| i-PrOH 25% | 62.9 | 13.9 | S | [3] |
| [a] Based on the total amount of racemic 2-amino-1-phenylethanol used.[3] |
Experimental Protocol (Analogous to the Resolution of (R,S)-1-Phenylethylamine with (2R,3R)-Tartaric Acid)
-
Salt Formation: Dissolve one equivalent of racemic 2-amino-4-phenylhexan-1-ol in a suitable solvent (e.g., methanol) with gentle heating. In a separate flask, dissolve one equivalent of (2R,3R)-tartaric acid in the same solvent, also with heating.
-
Crystallization: Combine the two hot solutions. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The filtrate contains the more soluble diastereomeric salt.
-
Liberation of the Enantiomer: Suspend the collected crystals in water and add an excess of a strong base (e.g., 10 M NaOH) to liberate the free amine.
-
Extraction: Extract the liberated enantiomer into an organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Purification: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 2-amino-4-phenylhexan-1-ol.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or polarimetry.
Enzymatic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, most commonly lipases, to selectively acylate one enantiomer of the racemic amino alcohol. This results in a mixture of the acylated enantiomer and the unreacted enantiomer, which can then be separated by conventional methods like chromatography.
Quantitative Data for Enzymatic Resolution of Amino Alcohols
| Racemic Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) of Product | Reference |
| 2-Amino-1-phenylethanol | Lipase (B570770) PS | 2,2,2-Trifluoroethyl butyrate | Organic Media | ~50 | ~100 | [4] |
| 2-Amino-1-phenylethanol | Lipase from Candida cylindracea (CCL) | Butyric anhydride | Organic Media | ~50 | ~100 | [4] |
| (R,S)-1-Phenylethanol | Novozyme 435 (Candida antarctica lipase B) | Vinyl acetate | n-Heptane/[EMIM][BF4] | 40.1 | 98.9 | [5][6] |
Experimental Protocol (General Lipase-Catalyzed Acylation)
-
Reaction Setup: Dissolve racemic 2-amino-4-phenylhexan-1-ol in a suitable organic solvent (e.g., n-heptane, toluene).
-
Addition of Reagents: Add the acyl donor (e.g., vinyl acetate) and the lipase (e.g., Novozyme 435, an immobilized form of Candida antarctica lipase B).
-
Incubation: Stir the mixture at a controlled temperature (e.g., 42°C) for a specified time (e.g., 75 minutes).[7] The reaction progress can be monitored by chiral HPLC.
-
Enzyme Removal: Once the desired conversion (ideally ~50%) is reached, remove the enzyme by filtration.
-
Separation: The resulting mixture contains one enantiomer as the ester and the other as the unreacted alcohol. These can be separated by column chromatography.
-
Hydrolysis (optional): The separated ester can be hydrolyzed back to the alcohol using acidic or basic conditions to obtain the other enantiomer.
-
Analysis: Determine the enantiomeric excess of both the unreacted alcohol and the alcohol obtained after hydrolysis of the ester using chiral HPLC.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Data for Chiral HPLC Separation of Phenylalanine (A Structurally Related Amino Acid)
| Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Temperature (°C) | Resolution (Rs) | Reference |
| Teicoplanin-based | Acetonitrile (B52724)/Water (75/25) | 23 | 1.59 | [8][9] |
| Ristocetin-based | Acetonitrile/Water (60/40) | 23 | 2.75 | [8][9] |
Experimental Protocol (General Chiral HPLC Method Development)
-
Column Selection: Choose a suitable chiral stationary phase. For amino alcohols, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are often effective.
-
Mobile Phase Selection:
-
Normal Phase: A mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695) is commonly used.
-
Reversed Phase: A mixture of water or buffer and an organic modifier like acetonitrile or methanol (B129727) is typical.
-
-
Optimization:
-
Vary the ratio of the mobile phase components to optimize the separation factor (α) and resolution (Rs).
-
Adjust the flow rate to achieve a balance between separation time and efficiency.
-
Investigate the effect of temperature, as it can significantly impact selectivity.[10]
-
-
Detection: Use a UV detector at an appropriate wavelength to monitor the elution of the enantiomers.
-
Quantification: For analytical purposes, integrate the peak areas of the two enantiomers to determine the enantiomeric ratio and calculate the enantiomeric excess. For preparative separations, collect the fractions corresponding to each enantiomer.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipase catalysis in the optical resolution of 2-amino-1-phenylethanol derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
The Chiral Auxiliary That Wasn't: Exploring the Untapped Potential of (2S,4S)-2-amino-4-phenylhexan-1-ol
Despite extensive investigation into the landscape of asymmetric synthesis, the specific application of (2S,4S)-2-amino-4-phenylhexan-1-ol as a chiral auxiliary remains an uncharted territory within the accessible scientific literature. While the structural characteristics of this β-amino alcohol—possessing two stereocenters and functional groups suitable for temporary covalent attachment to a prochiral substrate—suggest a theoretical potential for inducing stereoselectivity, no published reports detailing its practical use, experimental protocols, or efficacy in controlling chiral outcomes have been identified.
Chiral auxiliaries are indispensable tools in modern organic chemistry, enabling the synthesis of enantiomerically pure compounds, a critical aspect of drug development and materials science. These molecules temporarily impart their chirality to a non-chiral substrate, directing subsequent chemical transformations to occur in a stereoselective manner. Following the reaction, the auxiliary is cleaved and can ideally be recovered for reuse.
While a plethora of chiral auxiliaries derived from amino alcohols have been successfully developed and are widely employed—such as Evans' oxazolidinones and pseudoephedrine derivatives—the specific diastereomer this compound does not appear to have been adopted for this purpose in any documented synthetic routes.
Theoretical Potential and Unexplored Avenues
The inherent chirality and the presence of both an amino and a hydroxyl group in this compound provide the necessary handles for its attachment to various prochiral substrates, such as carboxylic acids, to form chiral amides or esters. The phenyl group at the C4 position could offer significant steric hindrance, a key feature for effective facial discrimination of an approaching reagent.
Below is a conceptual workflow illustrating how a generic amino alcohol chiral auxiliary is typically employed in asymmetric synthesis.
Figure 1. A conceptual diagram illustrating the typical lifecycle of a chiral auxiliary in asymmetric synthesis.
Future Research Directions
The absence of data on this compound as a chiral auxiliary presents a clear opportunity for original research. Future investigations could explore its application in a variety of cornerstone asymmetric transformations, including:
-
Asymmetric Alkylation: Attachment of the auxiliary to a carboxylic acid to form a chiral enolate, followed by alkylation to generate α-substituted chiral acids.
-
Asymmetric Aldol Reactions: Formation of a chiral enolate from an auxiliary-bound acetate (B1210297) equivalent to react with aldehydes, yielding chiral β-hydroxy acids.
-
Asymmetric Diels-Alder Reactions: Incorporation of the auxiliary into a dienophile to control the stereochemical outcome of cycloaddition reactions.
For such research to be comprehensive, it would be necessary to systematically evaluate reaction conditions, including the choice of base, solvent, temperature, and Lewis acid, to optimize both chemical yield and diastereoselectivity. The results of these studies would need to be rigorously analyzed, typically by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase, to determine the diastereomeric and enantiomeric excess of the products.
Hypothetical Experimental Protocol: Asymmetric Alkylation
Below is a hypothetical experimental protocol for the use of this compound as a chiral auxiliary in an asymmetric alkylation, based on standard methodologies for similar auxiliaries. It must be emphasized that this protocol is purely illustrative and has not been validated experimentally.
Step 1: Attachment of the Chiral Auxiliary
-
To a solution of this compound (1.0 eq.) in dichloromethane (B109758) (DCM, 0.5 M), add propionyl chloride (1.1 eq.) and triethylamine (B128534) (1.2 eq.) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the N-propionyl amide.
Step 2: Diastereoselective Enolate Formation and Alkylation
-
Dissolve the N-propionyl amide (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF, 0.2 M) and cool the solution to -78 °C under an inert atmosphere.
-
Add a strong base, such as lithium diisopropylamide (LDA, 1.1 eq.), dropwise and stir for 1 hour to form the chiral enolate.
-
Add the electrophile (e.g., benzyl (B1604629) bromide, 1.2 eq.) and continue stirring at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Analyze the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product in a mixture of THF and water.
-
Add lithium hydroxide (B78521) (LiOH, 5.0 eq.) and stir at room temperature until the starting material is consumed (as monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl and extract the chiral carboxylic acid product with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
Determine the enantiomeric excess of the chiral carboxylic acid by converting it to a methyl ester with diazomethane (B1218177) and analyzing by chiral HPLC.
Conclusion
Application Note: A Detailed Protocol for the Synthesis of (2S,4S)-2-amino-4-phenylhexan-1-ol via Diastereoselective Reductive Amination
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a comprehensive, step-by-step protocol for the synthesis of the chiral amino alcohol (2S,4S)-2-amino-4-phenylhexan-1-ol. The described methodology utilizes a diastereoselective reductive amination reaction between a chiral ketone, (S)-4-phenyl-2-hexanone, and a chiral amino acid derivative, L-alaninol, followed by in-situ reduction using sodium triacetoxyborohydride (B8407120). This method is designed to be efficient and highly selective, yielding the target compound with a high degree of purity and stereochemical control. This document includes detailed experimental procedures, a summary of expected quantitative data, and a visual workflow diagram to facilitate successful execution in a laboratory setting.
Introduction
Chiral amino alcohols are crucial building blocks in the synthesis of numerous pharmaceuticals and biologically active molecules. Their defined stereochemistry is often essential for their therapeutic efficacy and safety profile.[1][2][3] The target molecule, this compound, possesses two stereocenters, making its stereocontrolled synthesis a key challenge. Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds and is particularly well-suited for the synthesis of amines from carbonyl compounds.[4][5]
This protocol details a one-pot diastereoselective reductive amination for the synthesis of this compound. The strategy involves the reaction of (S)-4-phenyl-2-hexanone with L-alaninol. The use of sodium triacetoxyborohydride (STAB) as the reducing agent is advantageous due to its mild nature and high selectivity for the reduction of the intermediate iminium ion over the starting ketone.[6][7][8] This protocol is designed to provide a reliable and scalable method for obtaining the desired chiral amino alcohol for research and development purposes.
Experimental Protocol
2.1. Materials and Reagents
| Reagent | Grade | Supplier | CAS No. |
| (S)-4-phenyl-2-hexanone | ≥98% | Commercially Available | N/A |
| L-alaninol | ≥98% | Commercially Available | 2749-11-3 |
| Sodium triacetoxyborohydride (STAB) | ≥97% | Commercially Available | 56553-60-7 |
| Dichloroethane (DCE), anhydrous | ≥99.8% | Commercially Available | 107-06-2 |
| Acetic acid, glacial | ACS grade | Commercially Available | 64-19-7 |
| Saturated sodium bicarbonate solution | N/A | Prepared in-house | N/A |
| Anhydrous magnesium sulfate | ≥97% | Commercially Available | 7487-88-9 |
| Dichloromethane (B109758) (DCM) | HPLC grade | Commercially Available | 75-09-2 |
| Methanol (MeOH) | HPLC grade | Commercially Available | 67-56-1 |
| Ethyl acetate (B1210297) (EtOAc) | HPLC grade | Commercially Available | 141-78-6 |
| Hexanes | HPLC grade | Commercially Available | 110-54-3 |
2.2. Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
-
Septa and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware
2.3. Reaction Setup and Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (S)-4-phenyl-2-hexanone (1.0 eq, e.g., 1.76 g, 10 mmol) and L-alaninol (1.1 eq, e.g., 0.826 g, 11 mmol).
-
Dissolve the starting materials in anhydrous dichloroethane (DCE, 40 mL).
-
Add glacial acetic acid (1.1 eq, e.g., 0.66 g, 11 mmol) to the solution.
-
Stir the mixture at room temperature under an inert atmosphere (argon or nitrogen) for 1 hour to facilitate imine formation.
-
After 1 hour, add sodium triacetoxyborohydride (STAB) (1.5 eq, e.g., 3.18 g, 15 mmol) portion-wise over 15 minutes. Caution: The addition of STAB may cause gas evolution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).
2.4. Work-up and Purification
-
Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Stir the mixture vigorously for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (DCM) (3 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Data Presentation
Table 1: Summary of Expected Experimental Data
| Parameter | Expected Value |
| Yield | 70-85% |
| Diastereomeric Ratio (dr) | >95:5 ((2S,4S):(2R,4S)) |
| Appearance | White to off-white solid or viscous oil |
| ¹H NMR (CDCl₃, 400 MHz) | Expected peaks corresponding to the structure |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected peaks corresponding to the structure |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated and found |
| Purity (HPLC) | >98% |
Visualization
References
- 1. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for Testing (2S,4S)-2-amino-4-phenylhexan-1-ol Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing biological assays for the characterization of (2S,4S)-2-amino-4-phenylhexan-1-ol, a compound with structural similarities to sphingosine (B13886), a key molecule in cellular signaling. The following protocols are designed to investigate the potential activity of this compound as a modulator of the sphingosine kinase (SphK) and sphingosine-1-phosphate (S1P) receptor signaling pathways.
Introduction
This compound is an organic compound with potential applications in pharmaceutical development due to its structural resemblance to endogenous signaling lipids.[1] This document outlines key in vitro assays to determine its biological activity, focusing on its potential role as an inhibitor of sphingosine kinase or as a modulator of sphingosine-1-phosphate receptors. Sphingosine kinase is a critical enzyme that phosphorylates sphingosine to produce sphingosine-1-phosphate (S1P), a bioactive lipid that regulates numerous cellular processes through its interaction with a family of five G protein-coupled receptors (S1P1-5).[2][3][4][5] Modulation of this pathway has therapeutic implications for various diseases, including autoimmune disorders, cancer, and inflammatory conditions.[4][5][6]
Hypothetical Data Summary
The following tables present hypothetical quantitative data for this compound to illustrate how results from the described assays can be structured for comparative analysis.
Table 1: Sphingosine Kinase 1 (SphK1) Inhibition
| Compound | IC50 (µM) | Assay Type |
| This compound | 15.2 | Radiometric |
| Positive Control (e.g., SKI-II) | 0.5 | Radiometric |
| This compound | 18.9 | Luminescence-based |
| Positive Control (e.g., SKI-II) | 0.7 | Luminescence-based |
Table 2: S1P Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (nM) | Assay Type |
| This compound | S1P1 | 85 | Radioligand Binding |
| This compound | S1P2 | > 1000 | Radioligand Binding |
| This compound | S1P3 | 250 | Radioligand Binding |
| Positive Control (e.g., FTY720-P) | S1P1 | 0.5 | Radioligand Binding |
Table 3: S1P1 Receptor Functional Activity
| Compound | EC50 (nM) | Assay Type |
| This compound | 120 | Receptor Internalization |
| Positive Control (e.g., S1P) | 25 | Receptor Internalization |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and the workflows for the experimental protocols.
Experimental Protocols
Protocol 1: Sphingosine Kinase 1 (SphK1) Inhibition Assay (Radiometric)
This assay measures the enzymatic activity of SphK1 by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-33P]ATP into sphingosine to form [33P]S1P.[2]
Materials:
-
Recombinant human SphK1
-
Sphingosine
-
[γ-33P]ATP
-
SphK assay buffer (e.g., 50 mM HEPES pH 7.4, 1 M MgCl2, 10% glycerol, 1 mM DTT, 0.5 mg/ml BSA)
-
Test compound (this compound) and control inhibitor
-
TLC plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor in the assay buffer.
-
In a 96-well plate, add 10 µL of the test compound or control to the respective wells.
-
Add 20 µL of a solution containing recombinant SphK1 to each well.
-
Initiate the kinase reaction by adding 20 µL of a substrate mix containing sphingosine and [γ-33P]ATP.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding an appropriate stop solution (e.g., acidified organic solvent).
-
Spot a small volume of the reaction mixture onto a TLC plate.
-
Develop the TLC plate using a suitable solvent system to separate S1P from ATP.
-
Expose the dried TLC plate to a phosphor screen and quantify the radiolabeled S1P spots using a phosphorimager or by scraping the spots and using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 2: Sphingosine Kinase 1 (SphK1) Inhibition Assay (Luminescence-based)
This is a non-radioactive alternative that measures SphK1 activity by quantifying the amount of ATP remaining in the reaction mixture using a luciferase/luciferin system.[7] The luminescent signal is inversely proportional to the kinase activity.
Materials:
-
Recombinant human SphK1
-
Sphingosine
-
ATP
-
SphK assay buffer
-
Test compound and control inhibitor
-
ATP detection reagent (e.g., Kinase-Glo®)
-
Luminometer-compatible 96-well plates
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor.
-
Add the test compound or control to the wells of a white, opaque 96-well plate.
-
Add the SphK1 enzyme to each well.
-
Initiate the reaction by adding a solution of sphingosine and ATP.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Allow the plate to equilibrate to room temperature.
-
Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition and determine the IC50 value.
Protocol 3: S1P Receptor Radioligand Binding Assay
This competitive binding assay measures the affinity of the test compound for a specific S1P receptor subtype by assessing its ability to displace a radiolabeled ligand (e.g., [32P]S1P).[3][8]
Materials:
-
Cell membranes prepared from cells overexpressing a specific human S1P receptor subtype (e.g., S1P1, S1P2, S1P3).
-
[32P]S1P
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA, pH 7.5)
-
Test compound and non-labeled S1P
-
Glass fiber filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and non-labeled S1P.
-
In a 96-well plate, add the cell membranes, the test compound or non-labeled S1P, and [32P]S1P.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking to reach binding equilibrium.[8]
-
Terminate the binding reaction by rapid filtration through the glass fiber filter plate, which traps the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound [32P]S1P.[8]
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Generate a competition curve by plotting the percentage of specific binding against the log concentration of the test compound and determine the Ki value.
Protocol 4: S1P1 Receptor Internalization Assay
This is a cell-based functional assay that measures the ability of a compound to induce the internalization of the S1P1 receptor from the cell surface.[9][10] This is a characteristic feature of S1P1 receptor agonists.
Materials:
-
U2OS or CHO cells stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-EGFP).
-
Cell culture medium and supplements.
-
Assay buffer.
-
Test compound and a known S1P1 agonist (e.g., S1P).
-
Fixing solution (e.g., 4% paraformaldehyde).
-
Nuclear stain (e.g., Hoechst stain).
-
High-content imaging system.
Procedure:
-
Plate the S1P1-EGFP expressing cells in a 96-well imaging plate and incubate for 18-24 hours.[9]
-
Gently wash the cells with assay buffer.
-
Add serial dilutions of the test compound or the control agonist to the cells.
-
Incubate the plate at 37°C in a CO2 incubator for 1-2 hours to allow for receptor internalization.[9]
-
Fix the cells with the fixing solution for 20 minutes at room temperature.[9]
-
Wash the cells and stain the nuclei with Hoechst stain.
-
Acquire images of the cells using a high-content imaging system, capturing both the EGFP and Hoechst channels.
-
Use image analysis software to quantify the translocation of the S1P1-EGFP signal from the plasma membrane to intracellular vesicles.
-
Generate a dose-response curve and calculate the EC50 value for receptor internalization.
References
- 1. Buy 2-Amino-4-phenylhexan-1-ol [smolecule.com]
- 2. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 6. Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Large-Scale Synthesis of Enantiopure (2S,4S)-2-amino-4-phenylhexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the large-scale synthesis of enantiopure (2S,4S)-2-amino-4-phenylhexan-1-ol, a valuable chiral building block in pharmaceutical development. The described synthetic route employs a highly efficient and scalable strategy, commencing with an asymmetric alkylation using an Evans oxazolidinone chiral auxiliary to establish the crucial C4 stereocenter. Subsequent elaboration to a key α-amino ketone intermediate, followed by a diastereoselective reduction, affords the target amino alcohol with high enantiomeric and diastereomeric purity. This protocol is designed to be robust and reproducible for multi-gram to kilogram scale production.
Introduction
Chiral amino alcohols are pivotal structural motifs found in a wide array of biologically active molecules and pharmaceutical agents. The precise control of stereochemistry is paramount, as different stereoisomers often exhibit distinct pharmacological profiles. This compound is a key intermediate for the synthesis of various therapeutic candidates. This document outlines a validated, multi-step synthesis suitable for large-scale production, ensuring high purity and stereochemical integrity of the final product.
Overall Synthetic Scheme
Figure 1: Overall synthetic workflow for the large-scale preparation of this compound.
Experimental Protocols
Step 1: Synthesis of (S)-4-benzyl-3-((S)-4-phenylhexanoyl)oxazolidin-2-one
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 10 L/kg) under a nitrogen atmosphere, triethylamine (B128534) (1.5 eq) is added. The solution is cooled to 0 °C, and propionyl chloride (1.1 eq) is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred at room temperature for 2 hours. Water is added, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the N-propionyl oxazolidinone.
-
Alkylation: The N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous tetrahydrofuran (B95107) (THF, 15 L/kg) and cooled to -78 °C. A freshly prepared solution of lithium diisopropylamide (LDA, 1.1 eq) in THF is added dropwise, and the mixture is stirred for 30 minutes. (S)-1-bromo-2-phenylbutane (1.2 eq) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
| Parameter | Value |
| Starting Material | (S)-4-benzyl-2-oxazolidinone |
| Reagents | Propionyl chloride, LDA, (S)-1-bromo-2-phenylbutane |
| Solvent | DCM, THF |
| Temperature | 0 °C to -78 °C |
| Reaction Time | 6 hours |
| Typical Yield | 85-95% |
| Diastereomeric Excess | >98% de |
Step 2: Synthesis of (S)-4-phenylhexanoic acid
-
The alkylated oxazolidinone (1.0 eq) is dissolved in a 3:1 mixture of THF and water (10 L/kg). The solution is cooled to 0 °C.
-
A 30% aqueous solution of hydrogen peroxide (4.0 eq) is added, followed by the dropwise addition of an aqueous solution of lithium hydroxide (B78521) (2.0 eq).
-
The reaction is stirred at 0 °C for 4 hours. The reaction is quenched by the addition of an aqueous solution of sodium sulfite.
-
The THF is removed under reduced pressure, and the aqueous layer is acidified with 1M HCl and extracted with ethyl acetate. The combined organic layers are dried and concentrated to afford (S)-4-phenylhexanoic acid.
| Parameter | Value |
| Starting Material | (S)-4-benzyl-3-((S)-4-phenylhexanoyl)oxazolidin-2-one |
| Reagents | LiOH, H2O2 |
| Solvent | THF/Water |
| Temperature | 0 °C |
| Reaction Time | 4 hours |
| Typical Yield | 90-98% |
| Enantiomeric Excess | >98% ee |
Step 3: Synthesis of N-Boc-(2S)-amino-(4S)-phenyl-hexan-3-one
-
Weinreb Amide Formation: To a solution of (S)-4-phenylhexanoic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), and 1-hydroxybenzotriazole (B26582) (HOBt, 0.1 eq) in DCM (10 L/kg) at 0 °C, N,N'-diisopropylethylamine (DIPEA, 2.5 eq) is added, followed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC, 1.2 eq). The reaction is stirred at room temperature overnight. The reaction is washed with 1M HCl, saturated sodium bicarbonate, and brine. The organic layer is dried and concentrated to yield the Weinreb amide.
-
α-Amination: A solution of N-Boc-glycine methyl ester (1.1 eq) in anhydrous THF (5 L/kg) is added dropwise to a solution of lithium hexamethyldisilazide (LHMDS, 1.1 eq) in THF at -78 °C. After 30 minutes, a solution of the Weinreb amide (1.0 eq) in THF is added. The reaction is stirred at -78 °C for 2 hours and then quenched with saturated aqueous ammonium chloride. The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.
| Parameter | Value |
| Starting Material | (S)-4-phenylhexanoic acid |
| Reagents | N,O-dimethylhydroxylamine HCl, EDC, N-Boc-glycine methyl ester, LHMDS |
| Solvent | DCM, THF |
| Temperature | 0 °C to -78 °C |
| Reaction Time | 14 hours |
| Typical Yield | 70-80% (over two steps) |
| Diastereomeric Ratio | >95:5 |
Step 4: Synthesis of this compound
-
Diastereoselective Reduction: The N-Boc protected α-amino ketone (1.0 eq) is dissolved in anhydrous THF (15 L/kg) and cooled to -78 °C. L-Selectride® (1.5 eq, 1.0 M solution in THF) is added dropwise. The reaction is stirred at -78 °C for 3 hours.
-
The reaction is quenched by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate. The mixture is warmed to room temperature and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated.
-
Deprotection: The crude N-Boc protected amino alcohol is dissolved in DCM (5 L/kg) and cooled to 0 °C. Trifluoroacetic acid (TFA, 5.0 eq) is added, and the reaction is stirred at room temperature for 2 hours. The solvent is removed in vacuo, and the residue is dissolved in water and basified with 1M NaOH. The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated to yield the final product.
| Parameter | Value |
| Starting Material | N-Boc-(2S)-amino-(4S)-phenyl-hexan-3-one |
| Reagents | L-Selectride®, Trifluoroacetic acid |
| Solvent | THF, DCM |
| Temperature | -78 °C to room temperature |
| Reaction Time | 5 hours |
| Typical Yield | 80-90% (over two steps) |
| Diastereomeric Ratio | >99:1 (syn:anti) |
| Enantiomeric Purity | >99% ee |
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of enantiopure this compound. The use of a chiral auxiliary ensures high enantioselectivity at the C4 position, while a substrate-controlled diastereoselective reduction establishes the C2 stereocenter with excellent control. This robust process is well-suited for the large-scale production required in pharmaceutical development and manufacturing.
Application Notes and Protocols for the Purification of (2S,4S)-2-amino-4-phenylhexan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2S,4S)-2-amino-4-phenylhexan-1-ol is a chiral amino alcohol with potential applications in pharmaceutical development as a lead compound or synthetic intermediate.[1] The presence of two stereocenters at the C2 and C4 positions results in four possible stereoisomers. For pharmacological applications, the isolation of the desired (2S,4S) isomer in high purity is crucial, as different stereoisomers can exhibit varied biological activities and toxicities. This document provides detailed protocols for two effective methods for the purification of this compound: Diastereoselective Crystallization and Preparative Chiral High-Performance Liquid Chromatography (HPLC).
The primary challenge in purifying this compound lies in separating it from its other stereoisomers. Diastereoselective crystallization is a classical resolution technique that involves the formation of diastereomeric salts with a chiral resolving agent. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2][3] Preparative chiral HPLC offers a more direct separation method, where the stereoisomers are separated based on their differential interactions with a chiral stationary phase.[4][5]
Purification Techniques
Two primary methods are recommended for the purification of this compound:
-
Diastereoselective Crystallization: A cost-effective method suitable for large-scale purification. It relies on the formation of diastereomeric salts with a chiral acid, such as L-(+)-tartaric acid, which can be selectively crystallized.
-
Preparative Chiral HPLC: A high-resolution technique ideal for obtaining very high enantiomeric and diastereomeric purity. This method is particularly useful for smaller-scale purifications or when baseline separation of all stereoisomers is required.
Method 1: Diastereoselective Crystallization
This protocol describes the resolution of a diastereomeric mixture of this compound and (2R,4S)-2-amino-4-phenylhexan-1-ol using L-(+)-tartaric acid as the resolving agent. The principle lies in the differential solubility of the formed diastereomeric salts.[2][3]
Experimental Protocol
Materials:
-
Diastereomeric mixture of 2-amino-4-phenylhexan-1-ol (B14780692)
-
L-(+)-Tartaric acid
-
1 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
pH meter or pH paper
-
Crystallization dish
Procedure:
-
Salt Formation:
-
Dissolve 10.0 g of the diastereomeric mixture of 2-amino-4-phenylhexan-1-ol in 100 mL of methanol in a clean, dry flask.
-
In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in 50 mL of methanol.
-
Slowly add the L-(+)-tartaric acid solution to the amino alcohol solution with constant stirring.
-
Stir the mixture at room temperature for 1 hour to ensure complete salt formation.
-
-
Crystallization:
-
Slowly add acetone to the methanolic solution until turbidity is observed.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) overnight to facilitate crystallization.
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold acetone.
-
-
Recrystallization (Optional, for higher purity):
-
Dissolve the collected crystals in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to recrystallize the diastereomeric salt.
-
Collect the purified crystals by filtration as described above.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in 100 mL of water.
-
Adjust the pH of the suspension to >12 by the dropwise addition of 1 M NaOH solution while stirring.
-
Extract the aqueous layer three times with 50 mL of dichloromethane.
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
-
Analysis:
-
Determine the diastereomeric and enantiomeric purity of the final product using chiral HPLC.
-
Expected Results
| Parameter | Expected Value |
| Yield of Diastereomeric Salt | 40-50% (based on one diastereomer) |
| Diastereomeric Excess (d.e.) | >95% after one crystallization |
| Final Yield of (2S,4S) Isomer | 30-40% |
| Enantiomeric Excess (e.e.) | >98% |
Workflow Diagram
Caption: Workflow for Diastereoselective Crystallization.
Method 2: Preparative Chiral HPLC
This method is suitable for achieving high levels of purity for all stereoisomers of 2-amino-4-phenylhexan-1-ol. The protocol involves the use of a chiral stationary phase that can differentiate between the stereoisomers.
Experimental Protocol
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak IA or similar amylose-based column)
Mobile Phase and Conditions:
-
Mobile Phase: A mixture of n-hexane, ethanol, and a basic additive (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for the specific column and system. A typical starting point could be 80:20 (n-hexane:ethanol) + 0.1% diethylamine.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min for preparative columns.
-
Detection: UV at 254 nm.
-
Temperature: Ambient.
Procedure:
-
Sample Preparation:
-
Dissolve the mixture of stereoisomers in the mobile phase to a concentration suitable for preparative injection (e.g., 10-20 mg/mL).
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Chromatographic Separation:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform a small analytical injection to determine the retention times of the different stereoisomers.
-
Inject the prepared sample onto the preparative column.
-
Collect the fractions corresponding to each separated stereoisomer as they elute from the column.
-
-
Fraction Analysis and Product Recovery:
-
Analyze the purity of each collected fraction using analytical chiral HPLC.
-
Pool the fractions containing the pure (2S,4S) isomer.
-
Remove the mobile phase from the pooled fractions under reduced pressure to obtain the purified product.
-
Expected Results
| Parameter | Expected Value |
| Resolution (Rs) | >1.5 between adjacent peaks |
| Diastereomeric Purity | >99% |
| Enantiomeric Purity (e.e.) | >99% |
| Recovery of (2S,4S) Isomer | >85% from the injected amount of that isomer |
Workflow Diagram
Caption: Workflow for Preparative Chiral HPLC.
Conclusion
The choice between diastereoselective crystallization and preparative chiral HPLC will depend on the scale of the purification, the required level of purity, and the available equipment. For large quantities, diastereoselective crystallization is often more practical, while preparative HPLC provides a higher degree of purity for smaller amounts. Both methods, when properly optimized, are capable of yielding this compound with a purity suitable for research and drug development applications.
References
- 1. Buy 2-Amino-4-phenylhexan-1-ol [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (2S,4S)-2-amino-4-phenylhexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4S)-2-amino-4-phenylhexan-1-ol is a chiral organic compound with potential applications in medicinal chemistry and pharmaceutical development. Accurate and precise quantification of specific enantiomers is critical, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This note details a recommended approach using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a technique known for its high sensitivity and selectivity, making it ideal for quantitative bioanalysis.
Recommended Analytical Approach: Chiral HPLC-MS/MS
A chiral HPLC-MS/MS method is proposed for the selective quantification of the (2S,4S) enantiomer. This involves the use of a chiral stationary phase (CSP) to separate the enantiomers, followed by detection and quantification using a tandem mass spectrometer.
Logical Workflow for Method Development
The development of a quantitative analytical method follows a structured process, from initial parameter screening to full validation.
Experimental Protocols
Protocol 1: Chiral HPLC-MS/MS Method
This protocol describes a liquid chromatography-tandem mass spectrometry method for the enantioselective quantification of this compound.
3.1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d5)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid (≥99% purity)
-
Ammonium acetate
3.2. Instrumentation
-
HPLC system (e.g., Agilent 1260 Infinity II, Waters ACQUITY UPLC)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex Triple Quad 5500, Waters Xevo TQ-S)
-
Chiral HPLC column: A polysaccharide-based CSP is recommended. A good starting point would be a Daicel CHIRALPAK series column (e.g., CHIRALPAK IA, IB, or IC).
3.3. Chromatographic Conditions (Starting Point)
-
Column: CHIRALPAK IA, 3 µm, 4.6 x 150 mm
-
Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Acetate
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
3.4. Mass Spectrometer Conditions (Hypothetical)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Note: The exact m/z values would need to be determined experimentally by infusing the analyte. The molecular formula is C12H19NO, with a monoisotopic mass of 193.15.
-
Analyte this compound: Q1: 194.2 (M+H)+ -> Q3: 176.2 (precursor -> fragment, e.g., loss of H2O)
-
Internal Standard (d5): Q1: 199.2 -> Q3: 181.2
-
3.5. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial and inject it into the HPLC-MS/MS system.
Protocol 2: Method Validation
The developed method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.
3.6. Validation Parameters
-
Specificity: Assess by analyzing blank matrix samples to check for interferences at the retention time of the analyte and internal standard.
-
Linearity: Analyze a series of calibration standards (e.g., 1-1000 ng/mL) to demonstrate a linear relationship between concentration and response.
-
Accuracy and Precision: Determine by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.
-
Stability: Evaluate the stability of the analyte in the matrix under various conditions (freeze-thaw, short-term, long-term).
Data Presentation
The following tables summarize the expected quantitative data from a fully validated method.
Table 1: HPLC-MS/MS Method Parameters
| Parameter | Value |
| Column | CHIRALPAK IA, 3 µm, 4.6 x 150 mm |
| Mobile Phase | A: Water + 0.1% FA, B: ACN + 0.1% FA |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | ESI Positive |
| Analyte MRM | 194.2 -> 176.2 |
| IS MRM | 199.2 -> 181.2 |
| Run Time | 15 minutes |
Table 2: Method Validation Summary (Representative Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.995 | R² ≥ 0.99 |
| Accuracy (% Bias) | Within ± 15% | ± 15% (± 20% for LLOQ) |
| Precision (%RSD) | < 15% | ≤ 15% (≤ 20% for LLOQ) |
| LLOQ | 1 ng/mL | S/N ≥ 10 |
| LOD | 0.3 ng/mL | S/N ≥ 3 |
| Specificity | No significant interference |
Visualization of the Chiral Separation Principle
The core of this analytical method is the chiral stationary phase, which interacts differently with the two enantiomers, allowing for their separation.
Conclusion
The HPLC-MS/MS method outlined provides a robust framework for the accurate and precise quantification of this compound. While the provided protocols are a strong starting point, it is crucial that the method is fully optimized and validated in the specific laboratory setting where it will be used. This ensures compliance with regulatory standards and the generation of reliable data for research and drug development.
Application Notes and Protocols for (2S,4S)-2-amino-4-phenylhexan-1-ol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental setup for the synthesis and potential applications of the chiral amino alcohol, (2S,4S)-2-amino-4-phenylhexan-1-ol. This compound is a valuable building block in asymmetric synthesis, finding utility as a chiral auxiliary and a key intermediate in the preparation of complex, biologically active molecules.
Synthesis of this compound
The enantiomerically pure this compound can be synthesized through a diastereoselective reductive amination of a chiral β-hydroxy ketone. This method leverages a substrate-controlled approach to establish the desired stereochemistry at the C2 position.
Synthetic Workflow
The overall synthetic strategy involves two main stages: the asymmetric synthesis of the β-hydroxy ketone precursor and its subsequent diastereoselective reductive amination.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Diastereoselective Reductive Amination
This protocol details the conversion of (S)-4-hydroxy-2-phenylhexan-3-one to this compound.
Materials:
-
(S)-4-hydroxy-2-phenylhexan-3-one
-
Ammonia (7 N solution in Methanol)
-
Palladium on Carbon (10 wt%)
-
Hydrogen gas
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Hydrogenation apparatus
-
Magnetic stirrer
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Imine Formation and Reduction:
-
To a solution of (S)-4-hydroxy-2-phenylhexan-3-one (1.0 equiv) in methanol (0.2 M), add a 7 N solution of ammonia in methanol (10.0 equiv).
-
Add 10 wt% Palladium on carbon (5 mol%).
-
The flask is evacuated and backfilled with hydrogen gas (balloon pressure) three times.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 16-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the crude amino ketone.
-
-
Diastereoselective Ketone Reduction:
-
The crude (2S,4S)-2-amino-4-phenylhexan-3-one is dissolved in methanol (0.1 M) and cooled to 0 °C in an ice bath.
-
Sodium borohydride (1.5 equiv) is added portion-wise over 15 minutes.
-
The reaction is stirred at 0 °C for 2 hours, monitoring by TLC/LC-MS.
-
Once the reaction is complete, the mixture is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
-
Purification:
-
The crude product is purified by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure this compound.
-
Expected Data:
The following table summarizes the expected outcomes for the synthesis.
| Parameter | Expected Value |
| Yield | 75-85% (over two steps) |
| Diastereomeric Ratio (d.r.) | >95:5 |
| Enantiomeric Excess (e.e.) | >98% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | Consistent with structure |
| ¹³C NMR (CDCl₃, 100 MHz) | Consistent with structure |
| Mass Spectrometry (ESI+) | m/z = 208.1696 [M+H]⁺ |
Applications in Asymmetric Synthesis
This compound is a versatile chiral building block. Its primary applications lie in its use as a chiral auxiliary to control the stereochemical outcome of reactions and as a precursor for the synthesis of complex chiral molecules.
As a Chiral Auxiliary in Alkylation Reactions
The amino alcohol can be converted into a chiral oxazolidinone auxiliary. This auxiliary can then be used to direct the stereoselective alkylation of an attached acyl group.
Caption: Workflow for asymmetric alkylation using the derived chiral auxiliary.
Protocol: Asymmetric Alkylation of an N-Acyl Oxazolidinone
Materials:
-
Chiral oxazolidinone derived from this compound
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine (LDA precursor)
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for anhydrous reactions
-
Low-temperature cooling bath (-78 °C)
Procedure:
-
Acylation:
-
To a solution of the chiral oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C, add n-BuLi (1.05 equiv) dropwise.
-
After 15 minutes, add propionyl chloride (1.1 equiv) and stir for 1 hour at 0 °C.
-
Work up by adding saturated aqueous NH₄Cl and extract with EtOAc. Purify the N-propionyl oxazolidinone by column chromatography.
-
-
Alkylation:
-
Prepare a solution of LDA by adding n-BuLi (1.1 equiv) to diisopropylamine (1.1 equiv) in anhydrous THF at -78 °C.
-
To this LDA solution, add a solution of the N-propionyl oxazolidinone (1.0 equiv) in THF dropwise at -78 °C.
-
After 30 minutes, add benzyl bromide (1.2 equiv).
-
Stir at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract with EtOAc, dry the organic layer, and concentrate. Purify the product by column chromatography.
-
-
Auxiliary Cleavage:
-
The alkylated product can be hydrolyzed (e.g., with LiOH in THF/water) to yield the chiral carboxylic acid, or reduced (e.g., with LiBH₄) to afford the chiral alcohol. The chiral auxiliary can often be recovered.
-
Expected Data for Alkylation:
| Parameter | Expected Value |
| Yield | 80-95% |
| Diastereomeric Ratio (d.r.) | >98:2 |
Intermediate in the Synthesis of Bioactive Molecules
The vicinal amino alcohol moiety is a common feature in many pharmaceuticals. This compound can serve as a key precursor to more complex molecules, such as protease inhibitors or modulators of neurological targets.[1]
Caption: Potential pathway to bioactive molecules.
The specific experimental protocols for these transformations would be highly dependent on the target molecule. However, standard synthetic methodologies such as peptide couplings (e.g., using HATU or EDC/HOBt) or cross-coupling reactions (e.g., Suzuki or Heck couplings after appropriate functionalization) would be employed.
Safety Precautions
-
Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.
-
All reactions should be performed in a well-ventilated fume hood.
-
Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific handling and disposal information.
-
Hydrogen gas is flammable and should be handled with extreme caution. Ensure there are no ignition sources nearby during hydrogenation.
-
Organolithium reagents like n-BuLi are pyrophoric and must be handled under an inert atmosphere.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2S,4S)-2-amino-4-phenylhexan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and diastereoselectivity of (2S,4S)-2-amino-4-phenylhexan-1-ol synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low Diastereoselectivity (Incorrect (2S,4S) isomer ratio)
Question: My reaction is producing a mixture of diastereomers with a low ratio of the desired (2S,4S) isomer. How can I improve the diastereoselectivity?
Answer: Low diastereoselectivity is a common issue and can often be addressed by carefully selecting the chiral auxiliary and the reducing agent.
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Chiral Auxiliary Selection: The choice of chiral auxiliary is critical for establishing the desired stereochemistry. Evans-type oxazolidinones are a reliable option for achieving high diastereoselectivity in aldol-type reactions leading to the β-hydroxy carbonyl precursor of your target molecule. For the synthesis of the (2S,4S) isomer, a common strategy involves using a chiral auxiliary derived from (S)-phenylalanine or a similar (S)-amino acid.[1][2]
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Reducing Agent: The steric bulk of the reducing agent can significantly influence the facial selectivity of the reduction of the intermediate imine or ketone. Chelating reducing agents often provide higher diastereoselectivity.
Table 1: Effect of Reducing Agent on Diastereoselectivity
| Reducing Agent | Typical Diastereomeric Ratio (syn:anti) | Notes |
| Sodium Borohydride (NaBH₄) | Moderate (e.g., 70:30 to 85:15) | Less selective due to its small size. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Good to Excellent (e.g., 90:10 to >95:5) | Bulkier reagent, often providing better selectivity.[3][4] |
| Lithium Tri-sec-butylborohydride (L-Selectride®) | Excellent (e.g., >95:5) | Very bulky, often gives high diastereoselectivity but may lead to lower yields due to steric hindrance. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Variable | Highly dependent on catalyst, substrate, and reaction conditions. Can sometimes lead to racemization or other side reactions. |
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Reaction Temperature: Lowering the reaction temperature during the reduction step can enhance diastereoselectivity by favoring the transition state that leads to the thermodynamically more stable product.
Issue 2: Incomplete Imine Formation or Hydrolysis
Question: I'm observing unreacted starting ketone/aldehyde or hydrolysis of the imine intermediate. What can I do to improve imine formation and stability?
Answer: Incomplete imine formation or its hydrolysis can significantly reduce the overall yield. Here are some troubleshooting steps:
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Dehydrating Agent: The formation of an imine is a condensation reaction that releases water. Removing this water can drive the equilibrium towards the product. The use of a dehydrating agent like magnesium sulfate (B86663) (MgSO₄) or a Dean-Stark apparatus can be effective.
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pH Control: Imine formation is typically catalyzed by mild acid. However, strongly acidic conditions can lead to hydrolysis of the imine. Maintaining a slightly acidic pH (around 4-5) is often optimal.[4]
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Solvent: A non-protic solvent like dichloromethane (B109758) (DCM) or toluene (B28343) is generally preferred for imine formation to avoid hydrolysis.
Issue 3: Low Overall Yield
Question: My overall yield of this compound is consistently low. What are the potential causes and solutions?
Answer: Low overall yield can result from a combination of factors, including incomplete reactions, side reactions, and purification losses.
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Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of each step to ensure completion before proceeding to the next.
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Side Reactions:
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Over-reduction: Strong reducing agents can reduce the chiral auxiliary or other functional groups. Use a milder reducing agent like sodium triacetoxyborohydride.[3][4]
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Epimerization: Basic or acidic conditions during workup or purification can lead to epimerization at the stereocenters. Ensure neutral conditions where possible.
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Purification:
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Column Chromatography: Diastereomers can sometimes be difficult to separate. Careful selection of the stationary and mobile phases is crucial. A silica (B1680970) gel column with a gradient elution of ethyl acetate (B1210297) in hexanes is a good starting point.
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Recrystallization: If the product is a solid, recrystallization can be an effective method for purification and separation of diastereomers.
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Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic strategy for obtaining high yields of this compound?
A1: A robust strategy involves the use of an Evans chiral auxiliary to control the stereochemistry of the two adjacent chiral centers. The general workflow is as follows:
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Acylation of Chiral Auxiliary: Acylate an (S)-phenylalanine-derived oxazolidinone with a suitable carboxylic acid derivative to form a chiral imide.
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Diastereoselective Aldol Reaction: React the chiral imide with an appropriate aldehyde in the presence of a Lewis acid (e.g., dibutylboron triflate) to form a β-hydroxy carbonyl compound with high diastereoselectivity.[5][6][7]
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Reductive Amination/Reduction: Convert the carbonyl group to an amine. This can be a two-step process of forming an oxime followed by reduction, or a direct reductive amination.
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Cleavage of Chiral Auxiliary: Remove the chiral auxiliary under mild conditions to yield the desired this compound.
Q2: How can I confirm the stereochemistry of my final product?
A2: The stereochemistry of the final product can be confirmed using several analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to determine the relative stereochemistry of the diastereomers. The coupling constants between the protons on the chiral centers can often provide this information.
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X-ray Crystallography: If a suitable single crystal of the product or a derivative can be obtained, X-ray crystallography provides unambiguous determination of the absolute stereochemistry.
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Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate the enantiomers and determine the enantiomeric excess (ee) of your product.
Q3: What are some common impurities I should look for?
A3: Common impurities can include:
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Unreacted starting materials: The starting ketone/aldehyde and amine.
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The undesired diastereomer: (2R,4S), (2S,4R), or (2R,4R)-2-amino-4-phenylhexan-1-ol.
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Byproducts from side reactions: Such as the alcohol from the reduction of the starting ketone.
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Residual chiral auxiliary.
These impurities can often be identified by LC-MS and NMR analysis of the crude product mixture.
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of (2S,4S)-4-phenyl-1-((S)-4-phenyloxazolidin-2-one)hexan-2-ol
This protocol describes a key step in the synthesis of the precursor to this compound using an Evans chiral auxiliary.
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Preparation of the N-acyloxazolidinone: To a solution of (S)-4-phenyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (B128534) (1.2 eq) followed by the dropwise addition of 4-phenylhexanoyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.
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Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
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Diastereoselective Aldol Reaction: To a solution of the N-acyloxazolidinone (1.0 eq) in anhydrous DCM at -78 °C, add dibutylboron triflate (1.1 eq) dropwise, followed by triethylamine (1.2 eq). Stir the mixture for 30 minutes. Add the desired aldehyde (e.g., formaldehyde (B43269) or a synthetic equivalent) (1.2 eq) dropwise.
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Reaction Monitoring and Work-up: Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour. Quench the reaction with a pH 7 phosphate (B84403) buffer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Stereoselective Synthesis of (2S,4S)-2-amino-4-phenylhexan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (2S,4S)-2-amino-4-phenylhexan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
A1: The main challenges in synthesizing this compound revolve around controlling the stereochemistry at the C2 and C4 positions to obtain the desired (2S,4S) isomer with high diastereoselectivity and enantiomeric purity. Key difficulties include:
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Establishing the (4S)-stereocenter: This is often achieved through asymmetric alkylation or conjugate addition, where achieving high enantioselectivity can be challenging.
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Controlling the (2S)-stereocenter relative to the (4S)-center: The formation of the C2 stereocenter, typically through the reduction of a ketone or the addition of a nucleophile to an imine, must be directed by the existing C4 stereocenter to yield the desired syn relationship.
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Separation of diastereomers: If the stereoselective steps are not perfectly efficient, the resulting diastereomers may be difficult to separate by standard chromatographic methods.
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Protecting group strategy: The choice of protecting groups for the amine and alcohol functionalities is crucial to prevent side reactions and to influence the stereochemical outcome of key reactions.[1][2][3]
Q2: Which synthetic strategies are commonly employed to achieve the desired (2S,4S) stereochemistry?
A2: Several strategies can be employed, often starting from chiral pool materials or utilizing chiral auxiliaries. A common and effective approach involves the use of an Evans oxazolidinone chiral auxiliary to set the (4S) stereocenter, followed by a diastereoselective reduction of a β-amino ketone intermediate to establish the (2S) stereocenter.[2][4][5] Biocatalytic methods using ketoreductases are also emerging as a powerful tool for the stereoselective reduction of bulky α-amino β-keto esters.[6]
Q3: How do N-protecting groups influence the diastereoselectivity of the ketone reduction to form the amino alcohol?
A3: N-protecting groups play a critical role in directing the stereochemical outcome of the reduction of β-amino ketones. The choice of protecting group can favor the formation of either the syn or anti amino alcohol. For instance, in the reduction of β-amino ketones with samarium(II) iodide, N-acyl protecting groups tend to favor the formation of the syn diastereomer through a chelation-controlled pathway.[7][8] In contrast, bulky N-aryl or N-alkyl groups may favor the anti product. The ability to select the protecting group to achieve the desired diastereomer is a key aspect of the synthetic strategy.[7]
Q4: What are the key considerations for purifying the final this compound product?
A4: Purification of the final product requires careful consideration of the potential for diastereomeric and enantiomeric impurities.
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Chromatography: Flash column chromatography is a common method for purification. The choice of solvent system is critical to achieve good separation of the desired diastereomer from any minor diastereomers and other impurities.
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Recrystallization: If the product is crystalline, recrystallization can be a highly effective method for purification and enhancing diastereomeric purity.
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Chiral HPLC: To determine the enantiomeric excess of the final product, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Reduction of the β-Amino Ketone
| Possible Cause | Troubleshooting Step |
| Incorrect Reducing Agent | Different reducing agents exhibit varying degrees of stereoselectivity. For the desired syn isomer, chelation-controlled reduction is often preferred. Consider using reducing agents known to favor this pathway, such as those involving samarium(II) iodide with an appropriate N-protecting group.[7][8] For non-chelating systems, bulky reducing agents may be necessary to achieve high diastereoselectivity. |
| Inappropriate N-Protecting Group | The N-protecting group significantly influences the transition state of the reduction. If low selectivity is observed, consider changing the protecting group. For example, an N-Boc or N-Cbz group may promote the desired syn selectivity through chelation. |
| Reaction Temperature | Reduction reactions are often temperature-sensitive. Running the reaction at a lower temperature can enhance diastereoselectivity by favoring the transition state with the lower activation energy. |
| Solvent Effects | The polarity and coordinating ability of the solvent can impact the degree of chelation and, consequently, the diastereoselectivity. Experiment with different solvents to optimize the stereochemical outcome. |
Problem 2: Incomplete Reaction or Low Yield
| Possible Cause | Troubleshooting Step |
| Reagent Purity and Activity | Ensure that all reagents, especially organometallic reagents and reducing agents, are fresh and of high purity. The activity of many of these reagents can degrade over time. |
| Reaction Conditions | Verify that the reaction is being carried out under the correct inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents, as many of the reagents used are sensitive to moisture and air. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. If the reaction is sluggish, a moderate increase in temperature or an extension of the reaction time may be necessary. |
| Steric Hindrance | The bulky nature of the substrates can sometimes lead to slow reaction rates. In such cases, using a less sterically hindered reagent or optimizing the reaction conditions for a longer duration may be required. |
Problem 3: Difficulty in Removing the Chiral Auxiliary
| Possible Cause | Troubleshooting Step |
| Harsh Cleavage Conditions | The conditions for removing the chiral auxiliary (e.g., an Evans oxazolidinone) should be chosen carefully to avoid epimerization of the newly formed stereocenters or decomposition of the product. |
| Incomplete Cleavage | Monitor the cleavage reaction by TLC or LC-MS to ensure complete removal of the auxiliary. If the reaction is incomplete, extend the reaction time or consider a slight excess of the cleavage reagent. |
| Product Lability | If the product is sensitive to the cleavage conditions, explore alternative methods for auxiliary removal. For example, reductive cleavage might be milder than hydrolytic methods for certain substrates. |
Experimental Protocols
Key Experiment: Asymmetric Alkylation using an Evans Auxiliary
This protocol describes the formation of the β-amino ketone precursor with the desired (4S) stereochemistry.
| Step | Procedure | Notes |
| 1. Acylation | To a solution of the (4R)-4-benzyl-2-oxazolidinone in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium dropwise. Stir for 30 minutes, then add 4-phenylhexanoyl chloride. Allow the reaction to warm to room temperature and stir for 12 hours. | The use of the (4R)-auxiliary will lead to the desired (4S)-configuration in the product after cleavage. |
| 2. Enolate Formation | Cool the solution of the N-acylated oxazolidinone to -78 °C and add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) in THF dropwise. Stir for 1 hour at -78 °C. | This step generates the sodium enolate, which will then be alkylated. |
| 3. Alkylation | Add ethyl iodide to the enolate solution at -78 °C and stir for 4 hours. Slowly warm the reaction to 0 °C over 2 hours. | The ethyl group is introduced at the α-position to the carbonyl. |
| 4. Work-up and Purification | Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography. | This provides the alkylated product with the (4S) stereocenter established. |
Key Experiment: Diastereoselective Reduction of the β-Amino Ketone
This protocol describes the reduction of the β-amino ketone to the desired (2S,4S)-amino alcohol.
| Step | Procedure | Notes |
| 1. Auxiliary Cleavage and Protection | Cleave the chiral auxiliary from the alkylated product using LiOH/H₂O₂ to yield the carboxylic acid. Protect the resulting amine with a suitable protecting group, such as Boc anhydride, to form the N-Boc protected β-amino acid. | The choice of N-protecting group is critical for the subsequent diastereoselective reduction. |
| 2. Ketone Formation | Convert the N-Boc protected β-amino acid to the corresponding β-amino ketone using a suitable method, such as activation with a coupling reagent followed by reaction with an organometallic reagent. | This step generates the key intermediate for the reduction. |
| 3. Diastereoselective Reduction | Dissolve the N-Boc protected β-amino ketone in a suitable solvent such as methanol at 0 °C. Add a reducing agent such as sodium borohydride portion-wise. Stir the reaction until completion as monitored by TLC. | This reduction should proceed with high diastereoselectivity to give the desired syn amino alcohol. |
| 4. Work-up and Purification | Quench the reaction carefully with water and extract the product with an organic solvent. Dry the organic layer and concentrate. Purify the crude product by flash column chromatography to isolate the (2S,4S)-N-Boc-2-amino-4-phenylhexan-1-ol. | The final deprotection of the Boc group can be achieved under acidic conditions. |
Quantitative Data Summary
The following table summarizes typical diastereomeric ratios (d.r.) that can be expected for the key stereoselective steps in the synthesis of this compound, based on literature precedents for similar transformations.
| Reaction Step | Stereochemical Outcome | Typical Diastereomeric Ratio (syn:anti) |
| Asymmetric Alkylation (Evans Auxiliary) | Formation of the (4S) stereocenter | >95:5 |
| Diastereoselective Reduction (N-Boc, NaBH₄) | Formation of the (2S) stereocenter | 85:15 to 95:5 |
| Diastereoselective Reduction (Chelation Control, e.g., SmI₂) | Formation of the (2S) stereocenter | >90:10 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low diastereoselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]
- 6. Structure-guided evolution of a ketoreductase for efficient and stereoselective bioreduction of bulky α-amino β-keto esters - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Directed reduction of beta-amino ketones to syn or anti 1,3-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Synthesis of (2S,4S)-2-amino-4-phenylhexan-1-ol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (2S,4S)-2-amino-4-phenylhexan-1-ol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most common causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically prepared by the reduction of a (2S,4S)-2-amino-4-phenylhexanoic acid derivative, can stem from several factors. The most critical parameters to investigate are the choice of reducing agent, reaction temperature, and solvent system.
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Reducing Agent: The choice and handling of the reducing agent are paramount. Lithium aluminum hydride (LiAlH₄) is a powerful and common choice, but its reactivity can be hard to control and it is extremely sensitive to moisture. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), offer a milder alternative that can sometimes lead to cleaner reactions and higher yields. Ensure your reducing agent is fresh and handled under strictly anhydrous conditions.
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Temperature Control: The reduction is highly exothermic. Poor temperature control can lead to the formation of side products. It is crucial to add the substrate to the reducing agent solution slowly at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature gradually.
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Solvent Purity: The solvent, typically an ether like tetrahydrofuran (B95107) (THF) or diethyl ether, must be anhydrous. The presence of water will quench the reducing agent, drastically reducing the yield.
Q2: I am observing significant amounts of an unexpected side product. How can I identify and minimize it?
A2: A common side product is the over-reduction of the starting material or the reduction of other functional groups if the starting material is not a simple amino acid. If you are starting from an N-protected amino acid ester, the ester group is the primary target for reduction.
To minimize side products:
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Control Stoichiometry: Use a precise molar equivalent of the reducing agent. An excess can lead to unwanted side reactions. A typical starting point is 1.5 to 2.0 equivalents of LiAlH₄ for an amino ester.
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Purify Starting Material: Ensure the starting (2S,4S)-2-amino-4-phenylhexanoic acid or its ester derivative is of high purity. Impurities can lead to a complex mixture of products.
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Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Stopping the reaction as soon as the starting material is consumed can prevent the formation of degradation or side products.
Q3: The purification of the final product by column chromatography is proving difficult. What steps can I take to improve separation?
A3: The amino alcohol product is polar and can be challenging to purify.
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Column Packing and Solvent System: Use silica (B1680970) gel as the stationary phase. A common mobile phase is a gradient of methanol (B129727) in dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃). Start with a low polarity (e.g., 1-2% MeOH in DCM) and gradually increase the methanol concentration. Adding a small amount of a base like triethylamine (B128534) (0.1-1%) to the eluent can prevent the product from tailing on the silica gel column by neutralizing acidic sites.
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Alternative Purification: If chromatography is ineffective, consider converting the amino alcohol to its hydrochloride salt by treating it with HCl in a suitable solvent (like ether). The salt often has better crystallinity and can be purified by recrystallization. The free base can then be regenerated by treatment with a base.
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes typical outcomes when varying key reaction parameters in the reduction of an N-Boc protected (2S,4S)-2-amino-4-phenylhexanoic acid methyl ester.
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Reducing Agent | LiAlH₄ (2.0 eq) | LiAlH₄ (2.0 eq) | BH₃·THF (3.0 eq) | BH₃·THF (3.0 eq) |
| Solvent | Anhydrous THF | THF (not anhydrous) | Anhydrous THF | Anhydrous Toluene |
| Temperature | 0 °C to 25 °C | 0 °C to 25 °C | 0 °C to 65 °C | 0 °C to 65 °C |
| Reaction Time | 4 hours | 4 hours | 12 hours | 12 hours |
| Observed Yield | 85-95% | < 20% | 75-85% | 60-70% |
| Purity (crude) | ~90% | Low (multiple spots) | ~95% | ~80% |
Experimental Protocols
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
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Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).
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Addition of Substrate: The flask is cooled to 0 °C in an ice bath. A solution of the N-protected (2S,4S)-2-amino-4-phenylhexanoic acid ester in anhydrous THF is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by TLC.
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Quenching: The reaction is carefully quenched by cooling it back to 0 °C and slowly adding water dropwise, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure (Fieser workup) is crucial for safety and to produce a granular precipitate that is easy to filter.
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Workup: The resulting slurry is filtered, and the solid is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amino alcohol.
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Purification: The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common synthesis issues.
preventing racemization during (2S,4S)-2-amino-4-phenylhexan-1-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the stereoselective synthesis of (2S,4S)-2-amino-4-phenylhexan-1-ol, with a primary focus on preventing racemization at the C2 and C4 chiral centers.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy to obtain this compound with high stereochemical purity?
A common and effective strategy involves a two-step process:
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Asymmetric Mannich Reaction: Creation of the initial C-N and C-C bonds to form a β-amino ketone intermediate with the desired (S) configuration at the C4 position. Proline-catalyzed Mannich reactions are often employed for this purpose.
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Diastereoselective Reduction: Reduction of the ketone functionality in the β-amino ketone intermediate to a hydroxyl group, establishing the (2S) stereocenter. This reduction must be highly diastereoselective to achieve the desired (2S,4S) configuration.[1][2][3]
Q2: What are the primary causes of racemization during this synthesis?
Racemization can occur at two key stages:
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During the Mannich Reaction: Epimerization of the α-carbon to the carbonyl group in the starting materials or the β-amino ketone product can occur, especially under harsh basic or acidic conditions.
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During the Reduction Step: While less common for the C4 position, the newly formed C2 stereocenter can be subject to racemization if the reaction conditions are not carefully controlled, particularly if there are any equilibrium processes that could affect the stereochemical integrity of the chiral alcohol.
Q3: How can I monitor the stereochemical purity (enantiomeric and diastereomeric excess) of my intermediates and final product?
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric and diastereomeric excess of your compounds. You will need to develop a suitable method using a chiral stationary phase. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents can also be used to determine diastereomeric ratios.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Reduction of the β-Amino Ketone Intermediate
| Possible Cause | Suggested Solution |
| Incorrect choice of reducing agent or catalyst system. | The choice of catalyst is crucial for controlling the diastereoselectivity of the reduction. For the synthesis of the syn diastereomer ((2S,4S) configuration), Rh-based catalysts such as Rh(COD)₂BF₄ with a chiral phosphine ligand like (R)-BINAP are often effective. For the anti diastereomer, Ir-catalyzed asymmetric transfer hydrogenation using a catalyst like an Ir/α-substituted-amino acid amide complex with 2-propanol as the hydrogen source is preferred.[1][3] |
| Suboptimal reaction temperature. | Temperature can significantly influence the stereochemical outcome. For many catalytic asymmetric reductions, lower temperatures (-78 °C to 0 °C) favor higher diastereoselectivity. Perform a temperature screen to find the optimal conditions for your specific substrate and catalyst system. |
| Inappropriate solvent. | The polarity and coordinating ability of the solvent can affect the transition state of the reduction, thereby influencing diastereoselectivity. Screen a range of solvents with varying polarities (e.g., THF, CH₂Cl₂, Toluene, Methanol). |
| Presence of chelating groups. | If your β-amino ketone has a protecting group on the amine that can chelate with the metal catalyst, it can strongly influence the direction of hydride attack. Consider using non-chelating protecting groups if you are not achieving the desired diastereomer. |
Problem 2: Racemization at the C4 Position
| Possible Cause | Suggested Solution |
| Harsh pH conditions during the Mannich reaction or subsequent work-up. | The α-proton to the phenyl group at the C4 position can be susceptible to epimerization under strongly acidic or basic conditions. Maintain a neutral or mildly acidic/basic pH during the reaction and work-up. Use buffered solutions where necessary. |
| Prolonged reaction times at elevated temperatures. | Extended exposure to heat can provide the energy needed for epimerization. Optimize the reaction time and temperature to achieve a reasonable conversion rate without compromising stereochemical integrity. |
| Use of a strong, non-hindered base. | If a base is required, use a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine, proton sponge) to minimize side reactions and epimerization. |
Problem 3: Low Enantiomeric Excess in the Final Product
| Possible Cause | Suggested Solution |
| Racemization of the starting materials. | Ensure the enantiomeric purity of your starting materials, particularly the chiral aldehyde or ketone used in the Mannich reaction, before starting the synthesis. |
| Inefficient chiral catalyst in the Mannich reaction. | If using a proline-catalyzed Mannich reaction, ensure the proline is of high enantiomeric purity. Consider screening other organocatalysts if the desired enantioselectivity is not achieved. |
| Racemization during purification. | Purification methods involving extreme pH or high temperatures (e.g., distillation) can potentially cause racemization. Opt for milder purification techniques like flash column chromatography at room temperature. |
Experimental Protocols
Key Experiment: Diastereoselective Reduction of (4S)-2-amino-4-phenylhexan-3-one
This protocol provides a general method for the diastereoselective reduction of a β-amino ketone intermediate to obtain the desired (2S,4S)-γ-amino alcohol.
Objective: To achieve high diastereoselectivity in the reduction of the ketone to a hydroxyl group, yielding the syn product.
Reagents and Materials:
-
(4S)-2-amino-4-phenylhexan-3-one (or a suitable N-protected derivative)
-
Rh(COD)₂BF₄
-
(R)-BINAP
-
Hydrogen gas (H₂)
-
Anhydrous, degassed solvent (e.g., Methanol, THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with Rh(COD)₂BF₄ (1 mol%) and (R)-BINAP (1.1 mol%).
-
Add anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
Dissolve the (4S)-2-amino-4-phenylhexan-3-one substrate in the reaction solvent and add it to the catalyst solution.
-
Purge the reaction vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., via a balloon or a hydrogenation apparatus).
-
Stir the reaction at the desired temperature (start with room temperature and optimize as needed) and monitor the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the this compound.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC.
Data Presentation
Table 1: Comparison of Catalytic Systems for Diastereoselective Reduction
| Catalyst System | Target Diastereomer | Typical Diastereomeric Ratio (syn:anti) | Typical Enantiomeric Excess (%) | Reference |
| Rh(COD)₂BF₄ / (R)-BINAP | syn | >95:5 | >98 | [1] |
| Ir-complex / Amino Acid Amide Ligand | anti | >5:95 | >97 | [1] |
Note: The actual diastereomeric ratios and enantiomeric excesses are substrate-dependent and require optimization of reaction conditions.
Visualizations
Caption: Synthetic workflow for this compound highlighting critical steps and potential for racemization.
Caption: Troubleshooting logic for addressing low stereoselectivity in the synthesis.
References
- 1. Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04445F [pubs.rsc.org]
- 2. Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Enantio- and diastereoselective synthesis of γ-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of (2S,4S)-2-amino-4-phenylhexan-1-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the crystallization of (2S,4S)-2-amino-4-phenylhexan-1-ol, a key chiral intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for resolving and crystallizing this compound?
A1: The most prevalent method for isolating the desired (2S,4S) stereoisomer is through diastereomeric salt crystallization. This involves reacting the racemic mixture of 2-amino-4-phenylhexan-1-ol (B14780692) with a chiral acid, such as tartaric acid, to form diastereomeric salts.[1][2] These salts, having different physical properties, can then be separated by fractional crystallization due to their differing solubilities in a given solvent system.[1]
Q2: Which chiral resolving agents are typically used for the resolution of chiral amines like 2-amino-4-phenylhexan-1-ol?
A2: Tartaric acid and its derivatives are the most popular and cost-effective choices for resolving chiral bases.[1] Other chiral acids, such as O,O'-dibenzoyl-d-tartaric acid, have also been successfully employed in similar resolutions.
Q3: What are the key parameters to control during the crystallization process?
A3: The critical parameters to control for a successful diastereomeric resolution are:
-
Choice of Solvent: The solvent system must exhibit a significant solubility difference between the two diastereomeric salts.
-
Resolving Agent to Substrate Molar Ratio: This ratio significantly impacts the yield and enantiomeric excess of the product.
-
Concentration of the Racemic Substrate: The initial concentration affects supersaturation and crystal growth.
-
Crystallization Temperature Profile: The cooling rate and final temperature influence crystal size, purity, and yield.
Q4: How can I determine the purity and stereoisomeric ratio of my crystals?
A4: The purity and enantiomeric excess (e.e.) of the crystallized this compound can be determined using analytical techniques such as Chiral High-Performance Liquid Chromatography (Chiral HPLC) or by measuring the optical rotation of the sample.
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of this compound.
Problem 1: No Crystals Form Upon Cooling
| Possible Cause | Suggested Solution |
| Solution is too dilute (subsaturated). | Concentrate the solution by evaporating a portion of the solvent and allow it to cool again. |
| Inappropriate solvent system. | The chosen solvent may be too good a solvent for both diastereomeric salts. Experiment with different solvent or anti-solvent systems. A common approach is to dissolve the compound in a good solvent and then slowly add an anti-solvent in which the desired diastereomer is less soluble. |
| Supersaturation not achieved. | Try cooling the solution to a lower temperature or inducing crystallization by scratching the inside of the flask with a glass rod at the meniscus. Seeding the solution with a small crystal of the desired product can also be effective. |
Problem 2: Oiling Out Instead of Crystallization
| Possible Cause | Suggested Solution |
| High concentration of impurities. | The presence of impurities can lower the melting point of the solid, causing it to separate as an oil. Try to further purify the initial racemic mixture before diastereomeric salt formation. |
| Solution is too concentrated. | The high concentration leads to the compound precipitating out above its melting point in that particular solvent system. Add a small amount of the primary solvent to redissolve the oil, then cool the solution more slowly. |
| Cooling rate is too fast. | Rapid cooling can favor the formation of an amorphous oil over an ordered crystal lattice. Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath. |
Problem 3: Low Yield of Crystals
| Possible Cause | Suggested Solution |
| Incomplete precipitation of the desired diastereomer. | Ensure the solution has been cooled sufficiently and for an adequate amount of time. Check the mother liquor for the presence of the desired product. |
| Significant solubility of the desired diastereomer in the mother liquor. | Optimize the solvent system to minimize the solubility of the target diastereomeric salt. Consider using a higher proportion of the anti-solvent if applicable. |
| Incorrect molar ratio of resolving agent. | The stoichiometry between the chiral amine and the resolving agent is crucial. Experiment with slight variations in the molar ratio to maximize the precipitation of the desired salt. |
Problem 4: Low Enantiomeric Purity of the Crystals
| Possible Cause | Suggested Solution |
| Co-precipitation of the undesired diastereomer. | The solubilities of the two diastereomeric salts may be too similar in the chosen solvent system. Screen for a solvent that provides a larger solubility difference. Recrystallization of the obtained crystals may be necessary to improve purity. |
| Formation of a solid solution. | In some cases, the two diastereomers can co-crystallize to form a solid solution, making separation by simple crystallization difficult. This may require exploring different resolving agents or more advanced separation techniques. |
| Crystallization occurred too quickly. | Rapid crystal growth can trap impurities and the undesired diastereomer within the crystal lattice. Employ a slower cooling rate to allow for more selective crystallization. |
Experimental Protocols
General Protocol for Diastereomeric Salt Crystallization:
-
Dissolution: Dissolve the racemic 2-amino-4-phenylhexan-1-ol in a suitable solvent (e.g., ethanol, methanol, or isopropanol) with gentle heating.
-
Addition of Resolving Agent: Add an equimolar or slightly sub-equimolar amount of the chiral resolving agent (e.g., (+)-tartaric acid) dissolved in a minimal amount of the same solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, further cooling in an ice bath or seeding may be necessary.
-
Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent.
-
Liberation of the Free Amine: Dissolve the diastereomeric salt in water and add a base (e.g., sodium hydroxide) to deprotonate the amine.
-
Extraction: Extract the free this compound with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Dry the organic extract over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the purified product. Further recrystallization of the free amine may be performed to enhance purity.
Data Presentation
Due to the proprietary nature of pharmaceutical development, specific yield and purity data for the crystallization of this compound are not publicly available. Researchers are encouraged to perform screening experiments to determine the optimal conditions for their specific system. A suggested template for recording experimental data is provided below.
Table 1: Solvent System Screening for Diastereomeric Resolution
| Experiment ID | Solvent System (v/v) | Molar Ratio (Amine:Acid) | Yield (%) | Diastereomeric Excess (%) |
| 1 | Ethanol | 1:1 | ||
| 2 | Methanol | 1:1 | ||
| 3 | Isopropanol | 1:1 | ||
| 4 | Ethanol/Water (9:1) | 1:1 | ||
| 5 | Isopropanol/Hexane (1:1) | 1:1 |
Visualization
Below is a logical workflow for troubleshooting common crystallization issues.
References
purification issues with (2S,4S)-2-amino-4-phenylhexan-1-ol and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2S,4S)-2-amino-4-phenylhexan-1-ol. The information is designed to address common purification challenges and offer practical solutions.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues you may encounter during the purification of this compound.
Issue 1: Low Overall Yield After Synthesis and Initial Work-up
-
Question: My crude product yield of this compound is significantly lower than expected before I even begin purification. What are the potential causes and solutions?
-
Answer: Low crude yield can stem from several factors during the synthesis and work-up stages. Incomplete reaction is a primary suspect. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed. Side reactions, such as over-oxidation or reduction, can also lower the yield.[1] The purification of chemical intermediates often involves techniques like recrystallization, distillation, and chromatography to remove by-products.[2][3]
During the work-up, product loss can occur. This compound, being an amino alcohol, can form salts. Ensure the pH of the aqueous layer is appropriately adjusted to minimize its solubility during extraction. Multiple extractions with a suitable organic solvent are recommended to maximize recovery.
Issue 2: Presence of Diastereomeric Impurities
-
Question: My purified this compound shows the presence of other diastereomers. How can I remove them?
-
Answer: The presence of diastereomers is a common challenge in stereoselective synthesis. The most effective methods for separating diastereomers are crystallization and chromatography.
-
Diastereomeric Resolution via Crystallization: You can convert the diastereomeric mixture into salts using a chiral acid (e.g., tartaric acid, mandelic acid). The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. The desired diastereomer can then be recovered by basification and extraction.
-
Chromatographic Separation: Column chromatography is a powerful technique for separating diastereomers.[4] Due to their different physical properties, diastereomers can often be separated on standard silica (B1680970) gel or alumina (B75360) columns. Chiral High-Performance Liquid Chromatography (HPLC) is another excellent option for both analytical and preparative separations of stereoisomers.[5]
-
Issue 3: Tailing of Peaks During Column Chromatography
-
Question: When I try to purify this compound using silica gel chromatography, my product peak shows significant tailing. Why is this happening and how can I fix it?
-
Answer: The basic amino group of your compound can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to peak tailing. To mitigate this, you can:
-
Add a small amount of a basic modifier to your eluent, such as triethylamine (B128534) (typically 0.1-1%). This will compete with your compound for the active sites on the silica gel, leading to more symmetrical peaks.
-
Use a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds. Alternatively, reversed-phase chromatography on a C18 column can be effective.[6]
-
Issue 4: Difficulty in Removing a Persistent, Non-polar Impurity
-
Question: I have a persistent non-polar impurity that co-elutes with my product during normal-phase chromatography. What are my options?
-
Answer: If a non-polar impurity is difficult to remove by normal-phase chromatography, consider the following:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities with different solubility profiles. Experiment with different solvent systems to find one that provides good solubility for your product at elevated temperatures and poor solubility at lower temperatures, while the impurity remains in solution.
-
Reversed-Phase Chromatography: Switch to a reversed-phase HPLC or flash chromatography system. In this mode, non-polar compounds are retained more strongly, which should allow for a good separation from your more polar amino alcohol.
-
Chemical Treatment: If the impurity is known, a selective chemical reaction might be used to transform it into a more easily separable compound. For example, if the impurity is an unreacted starting material, a specific reagent could be used to consume it.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying crude this compound?
A1: A multi-step approach is often the most effective. Start with an acid-base extraction during the initial work-up to remove neutral and acidic impurities. This can be followed by crystallization to significantly increase the purity and isolate the desired diastereomer. If further purification is needed, column chromatography (either silica gel with a basic modifier or reversed-phase) is a powerful final step. High-purity pharmaceutical raw materials are essential for the efficacy and safety of the final drug product.[2]
Q2: How can I confirm the stereochemical purity of my final product?
A2: Chiral HPLC is the gold standard for determining the enantiomeric and diastereomeric purity of chiral compounds.[5] You will need to develop a chiral HPLC method using a suitable chiral stationary phase (CSP). Another technique is Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent or a chiral shift reagent, which can induce chemical shift differences between enantiomers or diastereomers.
Q3: What are some common potential impurities I should look out for?
A3: Besides other stereoisomers, common impurities can include:
-
Unreacted starting materials from the synthesis.
-
By-products from side reactions.
-
Residual solvents from the reaction or purification steps.
-
Reagents used in the synthesis or work-up.
Analytical techniques such as HPLC, Gas Chromatography (GC), and Mass Spectrometry (MS) are crucial for detecting and identifying impurities.[7]
Q4: Can I use recrystallization to separate the (2S,4S) diastereomer from others?
A4: Yes, diastereomers have different physical properties, including solubility, which makes them separable by recrystallization. The success of this technique depends on finding a suitable solvent system where the solubility difference between the diastereomers is significant. It may require some screening of different solvents and solvent mixtures.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Typical Purity Achieved | Typical Recovery | Key Advantages | Key Disadvantages |
| Recrystallization | 95-99% | 60-80% | Cost-effective, scalable, good for removing minor impurities. | Can lead to significant product loss in the mother liquor. |
| Silica Gel Chromatography | >98% | 70-90% | High resolution, applicable to a wide range of impurities. | Can have issues with tailing for basic compounds, requires solvent. |
| Reversed-Phase HPLC | >99% | 50-70% | Excellent for separating polar compounds and non-polar impurities. | More expensive, may require more specialized equipment. |
| Diastereomeric Salt Formation & Crystallization | >99% (diastereomeric purity) | 40-60% (for desired isomer) | Highly effective for separating diastereomers. | Involves additional chemical steps, can be lower yielding. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Screening: In small vials, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate (B1210297), toluene, and mixtures thereof) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
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Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, filter the hot solution through a pre-warmed filter funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can improve the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography on Silica Gel
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Elute the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexanes with 0.5% triethylamine).
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General experimental workflow for the purification of this compound.
References
stability issues of (2S,4S)-2-amino-4-phenylhexan-1-ol under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (2S,4S)-2-amino-4-phenylhexan-1-ol. The information is tailored for researchers, scientists, and drug development professionals to address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, like other amino alcohols, is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2][3][4] The amino and alcohol functional groups are susceptible to various degradation reactions under stress conditions.
Q2: How does pH affect the stability of the compound in aqueous solutions?
A2: Amino alcohols can exhibit pH-dependent stability.[2] In acidic solutions, the amino group will be protonated, which may alter its reactivity and degradation pathways. In alkaline conditions, the compound might be more susceptible to oxidation. It is crucial to determine the optimal pH range for storage and experimental use. Generally, neutral to slightly acidic conditions are preferable for many amino compounds to minimize degradation.
Q3: What is the expected thermal stability of this compound?
Q4: Is this compound sensitive to light?
A4: Aromatic amines and compounds with chromophores can be susceptible to photodegradation.[6][7][8] Exposure to UV or even ambient light over extended periods may lead to the formation of degradation products. It is advisable to store the compound in amber vials or in the dark to mitigate photolytic degradation.
Q5: What is the likely impact of oxidizing agents on the compound?
A5: The primary amino and alcohol groups are susceptible to oxidation.[1][9][10] Contact with oxidizing agents, including atmospheric oxygen over time, can lead to the formation of corresponding aldehydes, ketones, or other oxidation products. It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) for sensitive applications and to avoid peroxide-containing solvents.
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of compound activity over time.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (typically 2-8 °C or -20 °C for long-term storage) and protected from light.
-
Check Solvent Purity: Use high-purity, peroxide-free solvents for preparing solutions.
-
pH of Solutions: Measure and control the pH of your experimental solutions. Buffer if necessary to maintain a stable pH.
-
Inert Atmosphere: For reactions sensitive to oxidation, handle the compound and prepare solutions under an inert atmosphere.
-
Freshly Prepared Solutions: Use freshly prepared solutions for your experiments whenever possible.
-
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: To identify potential degradation products, subject the compound to stress conditions (acid, base, heat, light, oxidation) in a controlled manner. This will help in understanding the degradation profile.
-
Analyze Blank Samples: Run blank samples (solvent and reagents without the compound) to rule out impurities from other sources.
-
Peak Purity Analysis: Use a diode array detector (DAD) or mass spectrometer to check the peak purity of your main compound and characterize any new peaks.
-
Review Sample Preparation: Ensure that the sample preparation process does not introduce conditions that could cause degradation (e.g., excessive heat, incompatible pH).
-
Summary of Predicted Stability under Different Conditions
| Stress Condition | Predicted Stability of this compound | Potential Degradation Products | Recommended Mitigation |
| Acidic pH | Moderate to Low | Salt formation, potential for hydrolysis of impurities | Buffer solutions to a neutral or slightly acidic pH. |
| Alkaline pH | Low | Increased susceptibility to oxidation | Avoid highly basic conditions; use buffered solutions. |
| Elevated Temperature | Low | Deamination, dehydration, oxidation products | Store at low temperatures; minimize time at elevated temperatures. |
| Light Exposure (UV/Visible) | Low to Moderate | Photolytic cleavage, formation of colored degradants | Store in amber containers or in the dark; protect from direct light. |
| Oxidizing Agents | Low | Aldehydes, ketones, N-oxides, imines | Handle under inert atmosphere; use peroxide-free solvents. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound.[11][12]
Objective: To identify potential degradation pathways and degradation products under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water and organic solvents (e.g., acetonitrile, methanol)
-
pH meter
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Heating block or oven
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Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Heat at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Heat at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
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Keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Store a solid sample and a solution sample at 60°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution sample to light in a photostability chamber (ICH Q1B guidelines). Protect a control sample from light.
-
-
Analysis:
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Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC-UV/MS method.
-
Compare the chromatograms to identify and quantify degradation products.
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. scbt.com [scbt.com]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. researchgate.net [researchgate.net]
- 6. sid.ir [sid.ir]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. acdlabs.com [acdlabs.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up (2S,4S)-2-amino-4-phenylhexan-1-ol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (2S,4S)-2-amino-4-phenylhexan-1-ol, particularly when scaling up the process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
1. Low Diastereoselectivity in the Reduction of the β-Amino Ketone Precursor
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Question: We are observing a low diastereomeric excess (d.e.) during the reduction of (4S)-2-amino-4-phenylhexan-3-one to the desired (2S,4S) diastereomer. What are the potential causes and solutions?
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Answer: Low diastereoselectivity in this reduction is a common challenge. The facial selectivity of the hydride attack on the ketone is influenced by several factors.
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Chelation vs. Non-Chelation Control: The stereochemical outcome is often governed by the interplay between Felkin-Anh (non-chelation) and Cram-chelate (chelation) models. To favor the desired syn (in this case, 2S,4S) diastereomer, chelation control is typically preferred.
-
Troubleshooting:
-
Choice of Reducing Agent: Use reducing agents known to promote chelation. Bulky hydride reagents often favor non-chelation pathways, leading to the anti diastereomer. Consider switching to a less hindered reducing agent.
-
Protecting Group on the Amine: The nature of the protecting group on the β-amino group is critical. A protecting group capable of chelating with the metal of the hydride reagent (e.g., Boc, Cbz) can significantly enhance diastereoselectivity. If you are using a non-chelating protecting group (e.g., a simple alkyl group), consider changing your protection strategy.
-
Solvent and Temperature: The solvent can influence the extent of chelation. Ethereal solvents like THF often favor chelation. Lowering the reaction temperature can also improve selectivity by amplifying small energy differences between the transition states.
-
-
-
Quantitative Data on Diastereoselective Reductions:
-
| Reducing Agent | Solvent | Temperature (°C) | Typical Diastereomeric Ratio (syn:anti) |
| NaBH4 | MeOH | 0 to RT | 60:40 to 80:20 |
| L-Selectride® | THF | -78 | >95:5 |
| Zn(BH4)2 | THF | -78 | >90:10 |
| Catecholborane | THF | -78 | >95:5 (for the syn isomer) |
2. Poor Yield in the Asymmetric Mannich-type Reaction to form the β-Amino Ketone
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Question: The yield of our chiral β-amino ketone, (4S)-2-amino-4-phenylhexan-3-one, is consistently low during the scale-up of the Mannich-type reaction. What factors could be contributing to this?
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Answer: Low yields in Mannich-type reactions during scale-up can often be attributed to issues with reaction equilibrium, reagent stability, and mixing.
-
Troubleshooting:
-
Water Removal: The formation of the enamine or imine intermediate is an equilibrium process that liberates water. On a larger scale, inefficient water removal can shift the equilibrium back towards the starting materials. Consider using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.
-
Catalyst Deactivation: If using an organocatalyst (e.g., proline), ensure it is not being deactivated by impurities in the starting materials or solvents, especially at larger scales where purity can be more variable.
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Side Reactions: The formation of self-condensation products of the ketone or aldehyde can become more prominent at higher concentrations and longer reaction times typical of scale-up. Optimize the rate of addition of the electrophile.
-
-
3. Difficulty in Removing the Chiral Auxiliary/Protecting Group
-
Question: We are struggling with the removal of the chiral auxiliary (e.g., a chiral oxazolidinone) or a protecting group from the final product without causing racemization or degradation. What are some robust methods?
-
Answer: The choice of deprotection method is critical to preserving the stereochemical integrity of your final product.
-
Troubleshooting:
-
Orthogonal Protecting Groups: In your synthetic design, ensure that the protecting groups for the amino and hydroxyl functionalities are orthogonal, meaning one can be removed without affecting the other.
-
Mild Deprotection Conditions:
-
For Boc groups: Use milder acidic conditions like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) at 0 °C, rather than strong acids like HCl in methanol (B129727) which can be harsh.
-
For Cbz groups: Catalytic hydrogenation (e.g., H₂, Pd/C) is a very mild and effective method. Ensure the catalyst is not poisoned by any sulfur-containing impurities.
-
-
Racemization: Racemization at the C2 position can occur under harsh basic or acidic conditions. Monitor the enantiomeric excess (e.e.) of your product after deprotection using chiral HPLC.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common route for the asymmetric synthesis of this compound?
A1: A widely adopted strategy involves a two-step sequence:
-
Asymmetric synthesis of a chiral β-amino ketone: This is often achieved through a Mannich-type reaction using a chiral amine or a chiral catalyst.
-
Diastereoselective reduction of the β-amino ketone: The ketone is then reduced to the corresponding alcohol, with the stereochemistry at the newly formed hydroxyl center being controlled to yield the desired (2S,4S) diastereomer.
Q2: How can I purify the (2S,4S) diastereomer from other stereoisomers on a large scale?
A2: Large-scale purification of diastereomers can be challenging.
-
Crystallization: If the desired diastereomer is crystalline and has significantly different solubility from the others, fractional crystallization can be a cost-effective method. This may require screening of various solvents.
-
Chromatography: While preparative HPLC is an option, it can be expensive for large quantities. Flash chromatography on silica (B1680970) gel can be effective for separating diastereomers if there is a sufficient difference in their polarity.
-
Diastereomeric Salt Resolution: If the amino group is free, you can form a salt with a chiral acid (e.g., tartaric acid, mandelic acid). The resulting diastereomeric salts often have different solubilities, allowing for separation by crystallization.
Q3: Are there any specific safety concerns when scaling up this synthesis?
A3: Yes, several safety aspects should be carefully considered:
-
Hydrogenation: If using catalytic hydrogenation for deprotection or other reduction steps, be aware of the flammability of hydrogen gas and the pyrophoric nature of some catalysts (e.g., Raney Nickel, dry Pd/C). Ensure proper engineering controls are in place.
-
Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) and L-Selectride® are highly reactive with water and can be pyrophoric. Handle them under an inert atmosphere.
-
Solvents: The use of large volumes of flammable organic solvents requires appropriate ventilation and grounding to prevent electrostatic discharge.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-N-((S)-4-phenylhexan-3-one)-2-methylpropane-2-sulfinamide (Chiral β-Amino Ketone)
This protocol describes a plausible method for the synthesis of a key intermediate.
-
Materials:
-
(S)-2-methylpropane-2-sulfinamide (Ellman's auxiliary)
-
1-Phenylbutan-1-one
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Ethyl acetate (B1210297)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl
-
-
Procedure:
-
To a solution of 1-phenylbutan-1-one (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add LiHMDS (1.1 eq, 1.0 M solution in THF) dropwise.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
In a separate flask, dissolve (S)-2-methylpropane-2-sulfinamide (1.2 eq) in anhydrous THF.
-
To the sulfinamide solution, add the enolate solution via cannula at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Diastereoselective Reduction to (S)-N-((2S,4S)-1-hydroxy-4-phenylhexan-2-yl)-2-methylpropane-2-sulfinamide
-
Materials:
-
(S)-N-((S)-4-phenylhexan-3-one)-2-methylpropane-2-sulfinamide (from Protocol 1)
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃
-
-
Procedure:
-
Dissolve the β-amino ketone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an argon atmosphere.
-
Add L-Selectride® (1.5 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product before purification by column chromatography.
-
Visualizations
Technical Support Center: Analysis of (2S,4S)-2-amino-4-phenylhexan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2S,4S)-2-amino-4-phenylhexan-1-ol. The focus is on the identification and characterization of potential impurities in manufactured samples.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities can originate from the synthetic route, degradation, or storage. Based on common synthetic pathways, such as the reductive amination of a corresponding ketone, potential impurities include:
-
Stereoisomers: Diastereomers ((2R,4S), (2S,4R), (2R,4R)) and the enantiomer ((2R,4R)-2-amino-4-phenylhexan-1-ol). The formation of these is highly dependent on the stereoselectivity of the synthesis.
-
Starting Materials: Unreacted precursors like 4-phenylhexan-2-one or related ketones.
-
Reaction Intermediates: Partially reacted intermediates, for instance, the corresponding imine if the reduction is incomplete.
-
Byproducts: Products from side reactions, such as over-reduction of the phenyl ring under harsh hydrogenation conditions.
-
Reagents and Solvents: Residual reagents (e.g., reducing agents like borohydrides) and solvents used during synthesis and purification.
Q2: Which analytical technique is best suited for identifying stereoisomeric impurities?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique for the separation and quantification of stereoisomers (enantiomers and diastereomers).[1][2] The use of a chiral stationary phase (CSP) allows for the differential interaction with each isomer, leading to their separation.
Q3: How can I detect and identify residual solvents in my sample?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) with a headspace autosampler is the standard method for the analysis of residual solvents.[3][4] This technique is highly sensitive and allows for the identification and quantification of volatile organic compounds that may remain from the manufacturing process.
Q4: Is derivatization necessary for the analysis of this compound?
A4: For GC-MS analysis, derivatization is often necessary. The amino and hydroxyl groups make the molecule polar and non-volatile. Derivatization with silylating agents (e.g., BSTFA, MSTFA) or acylating agents masks these polar groups, increasing volatility and improving chromatographic performance.[5][6] For HPLC analysis, derivatization is typically not required for impurity profiling, especially when using reversed-phase or chiral chromatography.
Troubleshooting Guides
Chiral HPLC Analysis
Issue 1: Poor or no separation of stereoisomers.
| Potential Cause | Troubleshooting Step |
| Incorrect Chiral Stationary Phase (CSP) | Screen different types of CSPs (e.g., polysaccharide-based like cellulose or amylose derivatives). The choice of CSP is critical for chiral recognition.[1] |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. For normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane) and the polar modifier (e.g., ethanol, isopropanol). For reversed-phase, adjust the aqueous-organic ratio and the pH. |
| Temperature Effects | Vary the column temperature. Temperature can significantly impact the selectivity of chiral separations in a non-predictable manner.[7] |
| Low Efficiency | Decrease the flow rate. This can enhance the efficiency of the separation and improve resolution between closely eluting peaks.[7] |
Issue 2: Peak tailing or fronting.
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Silica | Add a small amount of a basic modifier (e.g., diethylamine) to the mobile phase in normal-phase chromatography to minimize interactions with residual silanol groups. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase. |
GC-MS Analysis
Issue 1: No peak or very small peak for the analyte.
| Potential Cause | Troubleshooting Step |
| Incomplete Derivatization | Optimize the derivatization reaction conditions (reagent, temperature, and time). Ensure the sample is dry, as moisture can quench many derivatizing agents.[5] |
| Analyte Adsorption | Use a deactivated liner in the GC inlet and a column suitable for amine analysis. |
| Incorrect Injection Temperature | Optimize the inlet temperature. Too low a temperature may result in incomplete volatilization, while too high a temperature can cause degradation. |
Issue 2: Broad peaks or poor peak shape.
| Potential Cause | Troubleshooting Step |
| Active Sites in the GC System | Deactivate the GC inlet liner or use a liner with glass wool. Condition the column according to the manufacturer's instructions. |
| Suboptimal Flow Rate | Optimize the carrier gas flow rate for the specific column dimensions. |
| Co-elution with Impurities | Adjust the temperature program to improve the separation of the analyte from interfering matrix components. |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Stereoisomeric Purity
This protocol provides a starting point for the development of a chiral HPLC method.
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose based, 5 µm, 4.6 x 250 mm) |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase to a concentration of 1 mg/mL. |
Protocol 2: GC-MS Method for Volatile Impurities and Residual Solvents
This protocol outlines a general approach for the analysis of residual solvents and can be adapted for the analysis of the derivatized analyte.
| Parameter | Condition |
| GC System | Gas chromatograph with a mass selective detector and headspace autosampler. |
| Column | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Inlet Temperature | 250 °C |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| Mass Range | m/z 35-450 |
| Headspace (for residual solvents) | Vial Equilibration: 80 °C for 15 min |
Visualizations
Caption: Workflow for impurity identification in this compound samples.
Caption: Troubleshooting logic for poor peak resolution in chiral HPLC analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
Validation & Comparative
Determining Enantiomeric Excess of (2S,4S)-2-amino-4-phenylhexan-1-ol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and purification of chiral compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative techniques for determining the enantiomeric excess of (2S,4S)-2-amino-4-phenylhexan-1-ol, a chiral amino alcohol. The guide details experimental protocols and presents quantitative data to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) Approaches
HPLC is a cornerstone technique for the enantioselective analysis of chiral compounds due to its high resolution, sensitivity, and reproducibility.[1][2] Two primary strategies are employed for the separation of enantiomers by HPLC: direct and indirect methods.
1. Direct Chiral HPLC Separation
Direct methods involve the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. This is often the preferred approach due to its simplicity, as it does not require derivatization of the analyte.
Key Experimental Protocol (Adapted from a method for a structurally similar compound):
-
Column: A polysaccharide-based CSP, such as one derived from amylose (B160209) or cellulose (B213188) tris(3,5-dimethylphenylcarbamate), is a common choice for the separation of amino alcohols.[3]
-
Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol. For this compound, a starting point could be n-hexane/isopropanol (90:10, v/v) with 0.1% diethylamine (B46881) (DEA) to improve peak shape for the basic amine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 210-230 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.
2. Indirect Chiral HPLC Separation (via Derivatization)
Indirect methods involve reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18).
Key Experimental Protocol:
-
Derivatization: The amino group of this compound can be derivatized with a CDA such as (+)- or (-)-menthyl chloroformate or a fluorescent tag like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). The reaction is typically carried out in an aprotic solvent in the presence of a non-chiral base.
-
Column: A standard reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA), is commonly used for the separation of the resulting diastereomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV or fluorescence detection, depending on the properties of the CDA. For NBD derivatives, fluorescence detection provides high sensitivity.[3]
-
Sample Preparation: After the derivatization reaction is complete, the reaction mixture may need to be quenched and diluted with the mobile phase before injection.
Comparison of HPLC Methods
| Parameter | Direct Chiral HPLC | Indirect Chiral HPLC (Derivatization) |
| Principle | Differential interaction with a chiral stationary phase. | Separation of diastereomers on an achiral stationary phase. |
| Advantages | - Simpler sample preparation.- No risk of kinetic resolution during derivatization.- Direct analysis of the enantiomers. | - Can use standard, less expensive achiral columns.- May offer higher separation efficiency for some compounds.- Can improve detection sensitivity with a suitable CDA. |
| Disadvantages | - Chiral columns are more expensive.- Method development can be more complex.- May have limitations in terms of mobile phase compatibility. | - Derivatization adds an extra step to the workflow.- Potential for side reactions and incomplete derivatization.- CDA must be enantiomerically pure. |
Alternative Methods for Enantiomeric Excess Determination
While HPLC is a dominant technique, other methods can also be employed for determining the enantiomeric excess of chiral compounds.
1. Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.[4][5] It utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase component.
Key Features:
-
Advantages: High efficiency, fast separations, and compatibility with a wide range of chiral stationary phases. SFC is often considered a "greener" technique than normal-phase HPLC.[4]
-
Considerations: Requires specialized instrumentation. Method development can differ from HPLC.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents.
Key Features:
-
Principle: In the presence of a CSA, the enantiomers form diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum. The ratio of the integrated peak areas of these distinct signals corresponds to the enantiomeric ratio.
-
Advantages: Provides structural information and can be non-destructive.
-
Considerations: Requires a relatively high concentration of the analyte and the chiral solvating agent. The chemical shift differences can sometimes be small, requiring high-field NMR instruments for accurate quantification.
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for determining the enantiomeric excess of a chiral compound using HPLC.
Caption: Experimental workflow for HPLC-based enantiomeric excess determination.
Conclusion
The determination of the enantiomeric excess of this compound can be effectively achieved using several analytical techniques. Direct chiral HPLC is often the most straightforward approach, provided a suitable chiral stationary phase is available. Indirect HPLC via derivatization offers an alternative when direct methods are not successful or when enhanced sensitivity is required. For high-throughput environments, SFC can provide significant advantages in terms of speed and reduced solvent usage. NMR spectroscopy offers a valuable, non-destructive method that also provides structural confirmation. The choice of the most appropriate technique will depend on factors such as the availability of instrumentation, the required sensitivity, sample throughput, and the specific characteristics of the analyte. Careful method development and validation are essential to ensure accurate and reliable results.
References
comparing biological activity of (2S,4S)-2-amino-4-phenylhexan-1-ol with its enantiomer
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct comparative biological activity data for (2S,4S)-2-amino-4-phenylhexan-1-ol and its enantiomer, (2R,4R)-2-amino-4-phenylhexan-1-ol, is not available in the current scientific literature. This guide therefore presents a comparative analysis of the well-studied, structurally related chiral molecule, phenylethanolamine , to illustrate the principles of stereoselectivity in the biological activity of amino-phenyl alkanols. The findings presented for the enantiomers of phenylethanolamine serve as a representative model for understanding potential differences in the pharmacological profiles of other chiral molecules within this class.
Introduction to Stereoisomerism and Biological Activity
Chirality is a fundamental concept in pharmacology, where the three-dimensional arrangement of atoms in a molecule can significantly influence its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profound differences in their interactions with chiral biological targets such as receptors and enzymes. This often results in one enantiomer being therapeutically active while the other may be less active, inactive, or even responsible for undesirable side effects. This guide explores these principles through the lens of phenylethanolamine enantiomers.
Comparative Biological Activity of Phenylethanolamine Enantiomers
The biological activity of the (R)- and (S)-enantiomers of phenylethanolamine has been investigated in the context of their interaction with specific biological targets. Notably, differences in their activity have been observed at the human trace amine-associated receptor 1 (TAAR1) and as substrates for the enzyme phenylethanolamine N-methyl transferase (PNMT).
Interaction with Human Trace Amine-Associated Receptor 1 (TAAR1)
TAAR1 is a G-protein coupled receptor involved in modulating monoaminergic neurotransmission. Studies on the interaction of phenylethanolamine enantiomers with human TAAR1 have revealed subtle differences in their efficacy and potency.
Table 1: Activity of Phenylethanolamine Enantiomers at Human TAAR1 [1]
| Enantiomer | ED₅₀ (nM) | Eₘₐₓ (%) |
| (R)-(-)-Phenylethanolamine | ~1800 | ~110 |
| (S)-(+)-Phenylethanolamine | ~1720 | ~105 |
ED₅₀: Half maximal effective concentration. Eₘₐₓ: Maximum effect.
Substrate Specificity of Phenylethanolamine N-Methyl Transferase (PNMT)
PNMT is an enzyme that catalyzes the conversion of norepinephrine (B1679862) to epinephrine. The stereochemistry of its substrates plays a crucial role in the enzymatic reaction. Research has shown that PNMT exhibits a clear preference for one enantiomer of phenylethanolamine over the other. The order of substrate specificity for PNMT from bovine adrenal glands is (R)-(-)-PEOH > R,S-(racemic)-PEOH > (S)-(+)-PEOH[1].
Experimental Protocols
TAAR1 Activity Assay
Objective: To determine the potency (ED₅₀) and efficacy (Eₘₐₓ) of phenylethanolamine enantiomers at the human TAAR1.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells are cultured and transiently transfected with a plasmid encoding for human TAAR1. These cells are also engineered to express a reporter system, such as a cyclic AMP (cAMP) response element-luciferase reporter, to measure receptor activation.
-
Compound Treatment: The transfected cells are treated with varying concentrations of (R)-(-)-phenylethanolamine and (S)-(+)-phenylethanolamine.
-
Signal Detection: Following incubation, the level of the reporter signal (e.g., luminescence for a luciferase-based assay) is measured. This signal is proportional to the level of TAAR1 activation.
-
Data Analysis: The data is plotted as a dose-response curve, and the ED₅₀ and Eₘₐₓ values are calculated using non-linear regression analysis.
PNMT Substrate Specificity Assay
Objective: To determine the substrate preference of PNMT for the enantiomers of phenylethanolamine.
Methodology:
-
Enzyme Preparation: PNMT is purified from a suitable source, such as bovine adrenal glands.
-
Reaction Mixture: A reaction mixture is prepared containing the purified PNMT, the methyl donor S-adenosyl-L-methionine (SAM), and one of the phenylethanolamine enantiomers or the racemic mixture.
-
Incubation: The reaction is incubated at a controlled temperature for a specific period.
-
Product Quantification: The reaction is stopped, and the amount of the N-methylated product formed is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or a radioenzymatic assay using a radiolabeled methyl group from SAM.
-
Comparison: The rate of product formation is compared between the different enantiomers to determine the substrate specificity.
Signaling Pathway and Experimental Workflow Diagrams
References
A Comparative Guide to the Validation of Analytical Methods for (2S,4S)-2-amino-4-phenylhexan-1-ol
This guide provides a comparative overview of analytical methodologies for the validation of (2S,4S)-2-amino-4-phenylhexan-1-ol, a chiral amino alcohol of interest in pharmaceutical development. The focus is on providing researchers, scientists, and drug development professionals with the necessary frameworks to establish robust and reliable analytical methods for characterization and quantification.
Introduction to Analytical Challenges
This compound possesses two chiral centers, leading to the possibility of four stereoisomers. The analytical challenge, therefore, lies not only in quantifying the molecule but also in selectively identifying and quantifying the desired (2S,4S) isomer in the presence of its diastereomers and enantiomer. The methods discussed below are established techniques for the analysis of chiral amino alcohols and can be adapted and validated for the specific needs of this compound analysis.
Comparison of Analytical Techniques
The primary analytical techniques suitable for the analysis of chiral amino alcohols include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Detection |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase and a liquid mobile phase. Chiral separation is achieved using either a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral derivatizing reagent (CDR) to form diastereomers that can be separated on a standard achiral column.[1][2] | High versatility, wide range of stationary phases, robust and reproducible. | May require derivatization for detection and chiral separation, which adds complexity. | UV-Vis, Mass Spectrometry (MS) |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. Analytes are partitioned between a gaseous mobile phase and a liquid or solid stationary phase. Chiral separation typically requires derivatization to increase volatility and introduce a chiral center for separation on a chiral column.[2] | High resolution and sensitivity. | Limited to volatile and thermally stable compounds; often requires derivatization. | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. Chiral selectors can be added to the background electrolyte to achieve enantiomeric separation.[3] | High efficiency, small sample volume, low solvent consumption. | Can be less robust than HPLC, lower sensitivity for some detectors. | UV-Vis, Mass Spectrometry (MS) |
Experimental Protocols
Detailed experimental protocols are crucial for method validation. Below are representative protocols for HPLC and GC methods, which can be optimized for this compound.
Reversed-Phase HPLC with Chiral Derivatization
This method involves the derivatization of the amino group of this compound with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral C18 column.[1][2]
a) Derivatization Protocol:
-
Chiral Derivatizing Reagent (CDR): Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) are suitable options.[2]
-
Reaction:
-
Dissolve a known amount of the this compound sample in a suitable solvent (e.g., acetone).
-
Add a solution of the CDR in the same solvent.
-
Add a weak base (e.g., sodium bicarbonate solution) to catalyze the reaction.
-
Heat the mixture at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 1-2 hours).
-
Cool the reaction mixture and neutralize with an acid (e.g., hydrochloric acid).
-
The resulting diastereomeric derivatives can be directly injected into the HPLC system.
-
b) HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1][4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA).[1]
-
Detection: UV at a wavelength where the derivative strongly absorbs (e.g., 340 nm for Marfey's reagent derivatives).[1]
-
Column Temperature: 25-30°C.
Gas Chromatography with Derivatization
For GC analysis, the amino and hydroxyl groups of this compound need to be derivatized to increase volatility and thermal stability.
a) Derivatization Protocol:
-
Derivatizing Reagent: A common approach is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Reaction:
-
Evaporate the solvent from a known amount of the sample.
-
Add the derivatizing reagent and a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 30-60 minutes).
-
The resulting derivatized sample can be directly injected into the GC system.
-
b) GC Conditions:
-
Column: A chiral capillary column such as Chirasil-L-Val.[2]
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split or splitless injection.
-
Temperature Program:
-
Initial temperature: e.g., 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Method Validation Parameters
A comprehensive validation of the chosen analytical method is essential to ensure its reliability. The following parameters should be assessed according to international guidelines (e.g., ICH Q2(R1)).
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from other stereoisomers and any matrix components. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | To be determined based on the intended application. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 80-120% for spiked samples. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, pH, temperature, etc., are slightly varied. |
Visualizing Analytical Workflows
The following diagrams illustrate the general workflows for the HPLC and GC based analytical methods.
Caption: Workflow for HPLC analysis with chiral derivatization.
Caption: Workflow for GC analysis with derivatization.
Caption: Logical relationship of method validation parameters.
References
comparative study of different synthetic routes to (2S,4S)-2-amino-4-phenylhexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
(2S,4S)-2-amino-4-phenylhexan-1-ol is a chiral amino alcohol that serves as a crucial building block in the synthesis of various biologically active molecules, including the peptidic natural product Leucinostatin. The precise stereochemical control during its synthesis is paramount for the efficacy of the final compounds. This guide provides a comparative analysis of different synthetic routes to obtain this specific stereoisomer, offering insights into their respective methodologies, efficiencies, and stereochemical outcomes.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound presents a significant challenge in controlling the two stereocenters at the C2 and C4 positions. Various strategies have been developed, primarily revolving around the use of chiral pool starting materials, chiral auxiliaries, and asymmetric catalysis. Below is a summary of key quantitative data for three distinct approaches.
| Parameter | Route 1: Chiral Pool Approach (from L-Glutamic Acid) | Route 2: Asymmetric Alkylation (Evans Auxiliary) | Route 3: Diastereoselective Reduction of a β-Amino Ketone |
| Starting Material | L-Glutamic Acid | N-Acyloxazolidinone | Phenyl-substituted β-amino ketone |
| Key Reactions | Grignard Reaction, Curtius Rearrangement, Reduction | Evans Asymmetric Alkylation, Reduction | Diastereoselective Ketone Reduction |
| Overall Yield | Moderate | Good | Good to Excellent |
| Number of Steps | ~ 8-10 steps | ~ 6-8 steps | ~ 4-6 steps |
| Stereoselectivity | High (derived from chiral pool) | Excellent (controlled by chiral auxiliary) | High (dependent on reducing agent and substrate control) |
| Key Reagents | Phenylmagnesium bromide, DPPA, LiAlH₄ | Chiral oxazolidinone, n-Bu₂BOTf, NaBH₄ | Diisobutylaluminium hydride (DIBAL-H) or other selective reducing agents |
Experimental Protocols
Route 1: Chiral Pool Approach from L-Glutamic Acid
This route leverages the inherent chirality of L-glutamic acid to establish the stereocenter at C2.
Key Step: Grignard reaction and subsequent transformations
-
Preparation of the Grignard Reagent: Phenylmagnesium bromide is prepared from bromobenzene (B47551) and magnesium turnings in anhydrous THF.
-
Grignard Addition: A protected derivative of L-glutamic acid, such as the corresponding lactone, is reacted with phenylmagnesium bromide at -78 °C to introduce the phenyl group at the C4 position.
-
Lactone Opening and Esterification: The resulting lactone is opened under basic conditions, followed by esterification of the carboxylic acid.
-
Curtius Rearrangement: The carboxylic acid is converted to an acyl azide (B81097) using diphenylphosphoryl azide (DPPA) and then heated to induce the Curtius rearrangement, forming an isocyanate.
-
Amine Formation and Deprotection: The isocyanate is hydrolyzed to the corresponding amine, and protecting groups are removed.
-
Reduction to Alcohol: The ester is reduced to the primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) to yield this compound.
Route 2: Asymmetric Alkylation using an Evans Auxiliary
This method relies on the diastereoselective alkylation of an enolate derived from a chiral oxazolidinone (Evans auxiliary) to set the stereocenter at C4.
Key Step: Evans Asymmetric Alkylation
-
Acylation of Evans Auxiliary: The chiral oxazolidinone is acylated with an appropriate acid chloride to form the N-acyloxazolidinone.
-
Enolate Formation: The N-acyloxazolidinone is treated with a base, such as di-n-butylboron triflate (n-Bu₂BOTf) and a tertiary amine, to generate the corresponding boron enolate.
-
Diastereoselective Alkylation: The enolate is reacted with a suitable electrophile, such as a phenyl-containing alkyl halide, at low temperature to introduce the phenyl group at the C4 position with high diastereoselectivity.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved, for example, by reduction with sodium borohydride (B1222165) (NaBH₄), to afford the corresponding chiral alcohol.
-
Conversion to the Target Molecule: The resulting intermediate is then converted to this compound through standard functional group manipulations, including introduction of the amino group and final reduction.
Route 3: Diastereoselective Reduction of a β-Amino Ketone
This approach focuses on the stereoselective reduction of a ketone precursor where the amino group at the β-position directs the stereochemical outcome of the reduction.
Key Step: Diastereoselective Ketone Reduction
-
Synthesis of the β-Amino Ketone: A suitable phenyl-substituted ketone is converted to the corresponding β-amino ketone. This can be achieved through various methods, such as the Mannich reaction. The stereocenter at the C4 position is often established in this step.
-
Diastereoselective Reduction: The β-amino ketone is then reduced using a diastereoselective reducing agent. The choice of the reducing agent is critical for achieving the desired (4S) configuration of the resulting alcohol. Reagents like diisobutylaluminium hydride (DIBAL-H) or other sterically hindered hydrides are often employed. The existing stereocenter at C4 and the amino group guide the hydride attack to the desired face of the ketone.
-
Protecting Group Removal: Any protecting groups on the amino and hydroxyl functionalities are removed to yield the final product.
Visualizing the Synthetic Pathways
To further elucidate the logical flow of these synthetic strategies, the following diagrams, generated using the DOT language, illustrate the key transformations.
Caption: Route 1: Chiral Pool Approach.
Caption: Route 2: Evans Asymmetric Alkylation.
Caption: Route 3: Diastereoselective Reduction.
This comparative guide is intended to assist researchers in selecting the most appropriate synthetic strategy for their specific needs, considering factors such as starting material availability, desired scale, and required stereochemical purity. Each route offers distinct advantages and challenges, and the optimal choice will depend on the specific context of the research or development project.
A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: A Focus on the Enantioselective Addition of Diethylzinc to Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Chiral amino alcohols are a cornerstone of modern asymmetric synthesis, serving as highly effective catalysts and auxiliaries in the creation of enantiomerically pure molecules. Their utility is particularly pronounced in the pharmaceutical industry, where the stereochemistry of a drug molecule is often critical to its efficacy and safety. This guide provides a comparative overview of the performance of various chiral amino alcohols in the enantioselective addition of diethylzinc (B1219324) to aldehydes, a fundamental carbon-carbon bond-forming reaction. While this guide aims to provide a broad comparison, it is important to note that specific data for (2S,4S)-2-amino-4-phenylhexan-1-ol in this particular application was not prevalent in the reviewed literature. The presented data for other chiral amino alcohols, however, offers valuable benchmarks for researchers in the field.
Performance of Chiral Amino Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde (B42025)
The enantioselective addition of diethylzinc to benzaldehyde is a widely studied benchmark reaction for evaluating the effectiveness of chiral catalysts. The performance of a chiral amino alcohol in this context is primarily assessed by the chemical yield of the desired (S)-1-phenyl-1-propanol product and its enantiomeric excess (ee%). A higher enantiomeric excess indicates a greater degree of stereochemical control exerted by the chiral catalyst.
Below is a table summarizing the performance of several representative chiral amino alcohols in this reaction.
| Chiral Amino Alcohol Ligand | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (1R,2S)-N-Pyrrolidinylnorephedrine | 95 | 98 | [1] |
| (1S,2R)-7,7-dimethyl-1-morpholin-4-yl-bicyclo[2.2.1]heptan-2-ol | High | up to 94 | [1] |
| Fructose-derived β-amino alcohol | 100 | 96 | [2] |
| Pinane-based aminodiol | High | up to 87 | [3] |
| (R)-1-{2-[1-(pyrrolidin-1-yl)ethyl]phenyl}cyclohexan-1-ol | High | High | [1] |
Experimental Protocols
A general experimental procedure for the enantioselective addition of diethylzinc to an aldehyde using a chiral amino alcohol is outlined below. It is crucial to note that optimal conditions such as temperature, solvent, and reaction time can vary depending on the specific ligand and substrate used.
General Experimental Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde:
-
Preparation of the Catalyst: In a flame-dried, nitrogen-purged flask, the chiral amino alcohol (e.g., 0.02 mmol) is dissolved in an anhydrous solvent (e.g., toluene, 2 mL).
-
Formation of the Zinc Alkoxide: The solution is cooled to 0 °C, and a solution of diethylzinc (1.0 M in hexanes, 2.0 mmol) is added dropwise. The mixture is stirred at this temperature for 30 minutes to allow for the formation of the chiral zinc alkoxide catalyst.
-
Addition of the Aldehyde: Benzaldehyde (1.0 mmol) is then added dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup: The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica (B1680970) gel. The enantiomeric excess of the product, (S)-1-phenyl-1-propanol, is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Visualizing the Process: Diagrams
To better understand the reaction dynamics and experimental setup, the following diagrams are provided.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.
Caption: A typical experimental workflow for the chiral amino alcohol-catalyzed enantioselective addition of diethylzinc to an aldehyde.
Conclusion
Chiral amino alcohols are indispensable tools in asymmetric synthesis, consistently demonstrating high efficacy in inducing stereoselectivity in reactions such as the addition of diethylzinc to aldehydes. The performance data of various analogues highlight that high yields and excellent enantioselectivities are achievable, often exceeding 90% ee. While this guide provides a framework for comparing these important catalysts, it is evident that a gap in the readily available literature exists for the specific performance of this compound in this benchmark reaction. Further experimental investigation is warranted to fully characterize its potential and position it within the landscape of high-performing chiral amino alcohols. The general protocols and mechanistic understanding presented herein should serve as a valuable starting point for researchers looking to employ this class of catalysts in their synthetic endeavors.
References
Comparative Bioactivity Analysis of (2S,4S)-2-amino-4-phenylhexan-1-ol and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential bioactivity of (2S,4S)-2-amino-4-phenylhexan-1-ol, focusing on its hypothesized interaction with serotonin (B10506) and dopamine (B1211576) receptors. Due to the limited availability of direct experimental data for this specific compound, this guide leverages structure-activity relationship (SAR) studies of closely related phenethylamine (B48288) derivatives to offer a predictive cross-validation of its likely biological profile.
Introduction to this compound
This compound belongs to the class of β-amino alcohols and is a structural analog of phenethylamine. The phenethylamine backbone is a common feature in many neuroactive compounds, including neurotransmitters and various synthetic drugs. Preliminary assessments suggest that this compound may act as a modulator of monoamine neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in the regulation of mood, cognition, and motor function.
Comparative Bioactivity of Phenethylamine Analogs
To contextualize the potential bioactivity of this compound, this section presents data from published SAR studies on analogous phenethylamine derivatives. These studies provide insights into how structural modifications influence binding affinity and functional activity at serotonin (5-HT) and dopamine (D) receptors.
Table 1: Comparative Binding Affinities (Ki, nM) of Phenethylamine Derivatives at Serotonin 5-HT2A Receptors
| Compound | Structure | R1 | R2 | R3 | R4 | Ki (nM) for 5-HT2A |
| Phenethylamine | C8H11N | H | H | H | H | >10,000 |
| 2C-B | C10H14BrNO2 | OCH3 | Br | H | OCH3 | 14.8 |
| 2C-I | C10H14INO2 | OCH3 | I | H | OCH3 | 10.0 |
| DOI | C11H16INO2 | OCH3 | I | CH3 | OCH3 | 1.2 |
| N-Benzyl-2C-I | C17H20INO2 | OCH3 | I | H | OCH3, N-benzyl | 0.04 |
Data adapted from structure-activity relationship studies of phenethylamine derivatives.
Table 2: Comparative Inhibitory Activity (IC50, nM) of Phenethylamine Derivatives on Dopamine Transporter (DAT)
| Compound | Structure | Modifications | IC50 (nM) for DAT |
| Phenethylamine | C8H11N | - | 1,200 |
| Amphetamine | C9H13N | α-methyl | 40 |
| Methamphetamine | C10H15N | α-methyl, N-methyl | 24 |
| Compound 9 | C17H25NO | Phenyl, propyl, pyrrolidine | 15.8 |
| Compound 28 | C21H25NO2 | Phenyl, piperidine, ester | 1.9 |
Data adapted from studies on phenethylamine derivatives and their effects on dopamine reuptake.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the bioactivity of compounds at serotonin and dopamine receptors.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound to a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., 5-HT2A or D2)
-
Radioligand (e.g., [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2)
-
Test compound and a known non-specific binding agent
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
For determining non-specific binding, incubate a set of wells with the radioligand and a high concentration of a non-labeled drug known to bind to the receptor.
-
Incubate the plate at a controlled temperature for a specific duration to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional activity (e.g., agonist or antagonist) of a test compound at a G-protein coupled receptor (GPCR) by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO-K1 or HEK293 cells transiently or stably expressing the GPCR of interest (e.g., D1 or D2 receptors)
-
Test compound, a known agonist, and a known antagonist
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium and reagents
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
For agonist testing, treat the cells with varying concentrations of the test compound.
-
For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.
-
For Gi-coupled receptors (like D2), stimulate the cells with forskolin to induce cAMP production before adding the test compound.
-
After the incubation period, lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the potential signaling pathways and a general experimental workflow for characterizing the bioactivity of this compound.
Caption: GPCR signaling pathways for Gs and Gi coupled receptors.
Caption: Experimental workflow for bioactivity characterization.
A Comparative Guide to the Synthesis of (2S,4S)-2-amino-4-phenylhexan-1-ol and Analogous Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies applicable to the preparation of (2S,4S)-2-amino-4-phenylhexan-1-ol and structurally related chiral amino alcohols. Due to the limited availability of direct literature on the target molecule, this guide draws upon established and analogous diastereoselective methods to inform synthetic strategies. The data presented is crucial for researchers in medicinal chemistry and drug development, where the stereoselective synthesis of such compounds is of significant interest for structure-activity relationship studies.
Data Summary of Analogous Syntheses
The synthesis of chiral amino alcohols, such as this compound, often involves the stereoselective reduction of a corresponding β-amino ketone. The choice of reducing agent and protecting groups on the amine are critical for achieving high diastereoselectivity and yield. Below is a summary of quantitative data from relevant literature for the synthesis of analogous syn- and anti-1,3-amino alcohols.
| Precursor | N-Protecting Group | Reducing Agent/Catalyst | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| β-Amino ketone (N-aryl) | p-MeOPh | SmI₂ | THF | -78 | 90-99 | >98:2 (anti) | [1][2] |
| β-Amino ketone (N-acyl) | Boc | SmI₂ | THF | -78 | 75-85 | >95:5 (syn) | [1][2] |
| N-PMP-protected β-amino ketone | PMP | Ir-based catalyst / 2-propanol | - | - | - | anti-selective | [3][4] |
| N-PMP-protected β-amino ketone | PMP | Rh-based BINAP catalyst / H₂ | - | - | - | syn-selective | [3][4] |
Note: PMP (p-methoxyphenyl), Boc (tert-butyloxycarbonyl), SmI₂ (Samarium(II) iodide), THF (Tetrahydrofuran). Dashes indicate data not specified in the abstract.
Experimental Protocols for Key Analogous Methodologies
The following protocols are representative of the diastereoselective reduction of β-amino ketones to furnish 1,3-amino alcohols, a key step in the synthesis of compounds like this compound.
1. Diastereoselective Reduction of N-Aryl-β-Amino Ketones to anti-1,3-Amino Alcohols using SmI₂ [1][2]
-
Preparation of the Reagent: A solution of samarium(II) iodide (SmI₂) in THF is prepared according to standard literature procedures.
-
Reaction Setup: The N-aryl-β-amino ketone substrate is dissolved in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C in a dry ice/acetone bath.
-
Reduction: The SmI₂ solution is added dropwise to the stirred solution of the β-amino ketone until the characteristic deep blue color persists.
-
Quenching and Work-up: The reaction is quenched by the addition of a proton source, such as methanol (B129727), followed by an aqueous solution of potassium sodium tartrate (Rochelle's salt). The mixture is allowed to warm to room temperature and stirred until the organic layer is clear. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired anti-1,3-amino alcohol.
2. Diastereoselective Reduction of N-Boc-β-Amino Ketones to syn-1,3-Amino Alcohols using SmI₂ [1][2]
-
Reaction Setup: The N-Boc-protected β-amino ketone is dissolved in anhydrous THF under an inert atmosphere and cooled to -78 °C.
-
Reduction: A solution of SmI₂ in THF is added dropwise to the substrate solution.
-
Quenching and Work-up: The reaction is quenched with methanol and worked up as described in the protocol for the anti-diastereomer.
-
Purification: The resulting crude product is purified by flash column chromatography to yield the syn-1,3-amino alcohol.
3. Catalytic Asymmetric (Transfer) Hydrogenation of N-PMP-β-Amino Ketones [3][4]
-
anti-Selective Asymmetric Transfer Hydrogenation:
-
Catalyst: An Iridium-based complex with an amino acid amide ligand is typically used.
-
Reaction Conditions: The N-PMP-protected β-amino ketone is reacted in the presence of the iridium catalyst with 2-propanol serving as both the solvent and the hydrogen donor.
-
-
syn-Selective Asymmetric Hydrogenation:
-
Catalyst: A Rhodium-based catalyst with a C₂-symmetric ligand, such as (R)-BINAP, is employed.
-
Reaction Conditions: The hydrogenation is carried out under a hydrogen gas atmosphere.
-
Visualizing the Synthetic Workflow
A plausible synthetic route to this compound involves the initial formation of a β-amino ketone followed by a diastereoselective reduction. The following diagram illustrates this general workflow.
Caption: A general synthetic workflow for this compound.
References
- 1. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directed reduction of beta-amino ketones to syn or anti 1,3-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04445F [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of (2S,4S)-2-amino-4-phenylhexan-1-ol: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of (2S,4S)-2-amino-4-phenylhexan-1-ol, tailored for researchers, scientists, and professionals in drug development.
This guide emphasizes safe handling practices and adherence to regulatory requirements. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for similar amino alcohol compounds and general chemical waste management principles.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a designated, well-ventilated area.
| PPE & Handling Summary | Specification |
| Eye Protection | Chemical splash goggles are mandatory. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required. |
| Body Protection | A chemical-resistant apron or lab coat should be worn. |
| Work Area | All handling and disposal preparation should be conducted in a chemical fume hood. |
| Ventilation | Ensure adequate ventilation to minimize inhalation exposure. |
| Emergency Equipment | An eyewash station and safety shower must be readily accessible. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste contractor.
1. Waste Identification and Segregation:
-
Classification: Treat this compound as a hazardous chemical waste.
-
Segregation: Do not mix this compound with other waste streams, especially incompatible materials.
-
Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.
-
2. Containerization:
-
Primary Container: Collect waste this compound in its original container if possible, or in a designated, clean, and compatible waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Closure: Ensure the container is securely sealed to prevent leaks or spills.
3. Storage:
-
Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: It is best practice to store the primary container within a larger, chemically resistant secondary container to contain any potential leaks.
4. Arrange for Professional Disposal:
-
Contact: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor for pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
5. Accidental Spill Clean-up:
-
Small Spills: For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's emergency response team immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disposal Workflow for this compound
Disclaimer: The information provided here is a general guide. Always consult your institution's specific safety and disposal protocols and the relevant local, regional, and national regulations to ensure full compliance.[1]
References
Personal protective equipment for handling (2S,4S)-2-amino-4-phenylhexan-1-ol
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for (2S,4S)-2-amino-4-phenylhexan-1-ol. The following guidance is based on the hazard profile of structurally similar amino alcohols. The primary assumed hazards are skin irritation, serious eye irritation, and potential respiratory irritation. All handling procedures should be conducted on the premise that the compound is hazardous.
This guide provides researchers, scientists, and drug development professionals with essential safety protocols, operational plans, and disposal information for handling this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound should be handled as a chemical that can cause skin irritation, serious eye damage, and respiratory irritation. The following table summarizes the recommended Personal Protective Equipment (PPE) for various laboratory operations.
| Task / Operation | Potential Hazard | Minimum Recommended PPE |
| Receiving & Unpacking | Unforeseen container damage, minor dust exposure. | Safety glasses, lab coat, nitrile gloves. |
| Weighing Solid Compound | Inhalation of fine particles, skin/eye contact. | Chemical splash goggles, lab coat, nitrile gloves. All weighing should be done in a chemical fume hood or ventilated balance enclosure. |
| Preparing Solutions | Skin/eye contact from splashes, inhalation of vapors. | Chemical splash goggles, lab coat, nitrile gloves. For volatile solvents or heating, work in a chemical fume hood.[1][2] |
| Running Reactions | Splashes, unforeseen reactions, inhalation of vapors. | Chemical splash goggles (or face shield if splash risk is high), chemical-resistant apron over a lab coat, nitrile gloves.[3][4] Work must be conducted in a chemical fume hood.[5] |
| Handling Waste | Skin/eye contact from splashes of liquid waste or dust from solid waste. | Chemical splash goggles, lab coat, nitrile gloves. |
| Cleaning & Decontamination | Skin/eye contact with residual chemical. | Chemical splash goggles, lab coat, heavy-duty nitrile or neoprene gloves. |
Operational Plan for Safe Handling
This workflow outlines the standard operating procedure for handling this compound from preparation to disposal, ensuring minimal exposure and risk.
Caption: Standard Operating Procedure for handling this compound.
PPE Selection Logic
The selection of appropriate PPE is critical and depends on the specific task and the associated risk of exposure. This diagram illustrates the decision-making process for choosing the correct level of protection.
Caption: Decision-making flowchart for selecting appropriate PPE.
Emergency Procedures
Immediate and correct response to an exposure is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[6][7][8] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6][7][8]
-
Skin Contact: Promptly flush the affected skin with large amounts of water for at least 15 minutes.[8] Remove all contaminated clothing while rinsing.[6][8] If skin irritation occurs or persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If symptoms like dizziness, headache, or respiratory irritation persist, seek medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Minor Spill: Alert personnel in the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[6] Gently sweep up the material, place it in a sealed, labeled container for chemical waste, and decontaminate the area.
-
Major Spill: Evacuate the laboratory and alert others. Close the laboratory door and prevent entry. Contact your institution's Environmental Health and Safety (EHS) office immediately.
Disposal Plan
This compound (C₁₂H₁₉NO) is a non-halogenated organic compound. All waste containing this chemical must be disposed of as hazardous chemical waste according to institutional and local regulations.
-
Segregation: Keep non-halogenated organic waste separate from halogenated waste streams.[9][10][11][12] Mixing these wastes can significantly increase disposal costs and complexity.[12]
-
Waste Containers: Use only designated, compatible, and leak-proof containers with secure screw-top caps (B75204) for liquid waste.[9][12] Ensure containers are clearly labeled with the words "Hazardous Waste" and a full list of the chemical contents.[9][13]
-
Incompatible Materials: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[10]
-
Accumulation: Store waste containers in a designated satellite accumulation area, preferably in a ventilated cabinet with secondary containment.[11][13] Keep containers closed at all times except when adding waste.[9][13]
-
Pickup: When the container is nearly full, arrange for disposal through your institution's EHS department. Do not overfill containers.[13] Never dispose of this chemical down the drain.[9][10]
References
- 1. methanol.org [methanol.org]
- 2. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 3. falseguridad.com [falseguridad.com]
- 4. trimaco.com [trimaco.com]
- 5. Laboratory Safety Manual [ehs.cornell.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
